molecular formula C21H26O5 B1664275 AA863 CAS No. 80809-95-6

AA863

Cat. No.: B1664275
CAS No.: 80809-95-6
M. Wt: 358.4 g/mol
InChI Key: XZNSTIQKLTYQRE-UHFFFAOYSA-N
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Description

AA 863 is a 5-lipoxygenase inhibitor that has dose-dependent inhibitory effects on proliferation of human glioma cell lines.

Properties

CAS No.

80809-95-6

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-(12-hydroxydodeca-5,10-diynyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C21H26O5/c1-16-17(19(24)21(26-3)20(25-2)18(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3

InChI Key

XZNSTIQKLTYQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCC#CCCCC#CCO

Appearance

Solid powder

Other CAS No.

80809-95-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AA 863;  AA-863;  AA 863

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of AA863 in Glioma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AA863, a specific inhibitor of 5-lipoxygenase (5-LOX), demonstrates significant anti-tumor activity in glioma cells. This technical guide elucidates the core mechanism of action of this compound, focusing on its role in inhibiting cell proliferation and inducing apoptosis. By blocking the synthesis of pro-inflammatory and pro-survival leukotrienes, this compound disrupts key oncogenic signaling pathways, including the STAT3 and PI3K/Akt cascades, leading to cell cycle arrest and programmed cell death. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows.

Introduction

Gliomas are highly aggressive and infiltrative primary brain tumors with a poor prognosis. A hallmark of many cancers, including glioma, is the dysregulation of the arachidonic acid metabolic pathway. The 5-lipoxygenase (5-LOX) enzyme, a key player in this pathway, catalyzes the production of leukotrienes, which are potent lipid mediators involved in inflammation and cell proliferation.[1] Elevated 5-LOX expression has been observed in various human brain tumors, and its pathway is implicated in promoting the proliferation of glioma cells.[1][2]

This compound is a potent and specific inhibitor of 5-lipoxygenase.[3] Research has shown that this compound exerts a dose-dependent inhibitory effect on the proliferation of human glioma cell lines, highlighting the dependence of these cancer cells on the 5-LOX pathway for their growth and survival.[3] This guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-glioma effects.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the 5-lipoxygenase enzyme. This blockade prevents the conversion of arachidonic acid into leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). These leukotrienes, upon binding to their respective receptors on glioma cells, activate downstream signaling pathways that promote cell survival, proliferation, and migration. By reducing the levels of these signaling molecules, this compound effectively attenuates these pro-tumorigenic signals.

Inhibition of Proliferation

This compound demonstrates a potent, dose-dependent inhibition of glioma cell proliferation in both monolayer and spheroid cultures.[3] This anti-proliferative effect is attributed to the induction of cell cycle arrest. Studies on related 5-LOX pathway inhibitors have shown that blocking leukotriene signaling can lead to an upregulation of p53 and the cyclin-dependent kinase inhibitor p21, resulting in a G0/G1 phase cell cycle arrest.[4][5]

Induction of Apoptosis

A key component of this compound's anti-tumor activity is the induction of apoptosis. By depriving glioma cells of the pro-survival signals mediated by leukotrienes, this compound tips the cellular balance towards programmed cell death. This is achieved through the modulation of key apoptotic regulatory proteins. Specifically, inhibition of the 5-LOX pathway has been shown to downregulate the anti-apoptotic protein Bcl-2.[4][5] Concurrently, there is an upregulation of the pro-apoptotic death receptor 5 (DR5), which sensitizes the cells to apoptosis-inducing ligands.[3][6] This dual effect on the intrinsic and extrinsic apoptotic pathways culminates in the activation of caspases and the execution of apoptosis.

Downstream Signaling Pathways

The pro-survival and proliferative signals initiated by leukotrienes are transduced through several major oncogenic pathways that are constitutively active in many gliomas. While direct studies on this compound's impact on these specific pathways in glioma are emerging, evidence from other 5-LOX inhibitors and related compounds in various cancers points towards the involvement of the STAT3 and PI3K/Akt signaling cascades.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor for glioma cell survival and proliferation.[1][7][8][9][10][11][12][13] Inhibition of the 5-LOX pathway is hypothesized to reduce the activation (phosphorylation) of STAT3, thereby decreasing the expression of its downstream target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node for cell survival signaling and is frequently hyperactivated in gliomas.[14] The 5-LOX product 5-HETE has been shown to activate the PI3K/Akt pathway in other cancer types.[6] It is therefore proposed that this compound, by blocking the production of such metabolites, leads to the deactivation of the PI3K/Akt pathway, contributing to the observed apoptotic effects.

Quantitative Data

The following table summarizes the key quantitative data regarding the effect of this compound on glioma cells.

ParameterCell Line(s)ValueReference
IC50 (Monolayer) U-343 MGa, U-251 MG9.0 µM (1-week treatment)[3]
Inhibitory Dose (Spheroids) U-343 MGa, U-251 MG0.4 - 2.0 µM[3]
Necrotic Dose (Spheroids) U-343 MGa, U-251 MG10.0 - 30.0 µM[3]

Signaling Pathways and Experimental Workflow Diagrams

AA863_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid LOX5 5-Lipoxygenase AA->LOX5 LTs Leukotrienes (e.g., LTB4) LOX5->LTs LT_Receptor Leukotriene Receptor LTs->LT_Receptor Activates PI3K PI3K LT_Receptor->PI3K Activates STAT3 STAT3 LT_Receptor->STAT3 Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis (via multiple steps) Proliferation Proliferation & Survival Akt->Proliferation Promotes STAT3->Bcl2 Upregulates STAT3->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis This compound This compound This compound->LOX5 Inhibits

Caption: Proposed signaling pathway of this compound in glioma cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture Glioma Cells (e.g., U-251 MG) Treat Treat with this compound (Dose-Response) Culture->Treat Spheroid Form Spheroids (Hanging Drop Method) Spheroid->Treat Prolif Proliferation Assay (MTT / Cell Counting) Treat->Prolif Apoptosis Apoptosis Assay (Western Blot for Cleaved Caspase-3, Bcl-2) Treat->Apoptosis IC50 Calculate IC50 Prolif->IC50 Protein Quantify Protein Expression Apoptosis->Protein

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Glioma Cell Culture
  • Cell Lines: Human glioma cell lines such as U-251 MG or U-343 MGa are commonly used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Glioma Spheroid Formation (Hanging Drop Method)
  • Cell Suspension: Prepare a single-cell suspension of glioma cells at a concentration of 2.5 x 10^5 cells/mL in complete culture medium.

  • Hanging Drops: Pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid.

  • Incubation: Invert the lid over a petri dish containing phosphate-buffered saline (PBS) to maintain humidity and incubate at 37°C with 5% CO2.

  • Spheroid Formation: Spheroids will form within the drops over 2-3 days.

  • Treatment: For drug treatment, spheroids can be transferred to ultra-low attachment plates and treated with various concentrations of this compound.

Cell Proliferation Assay (MTT Assay)
  • Seeding: Seed glioma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Apoptotic Markers
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound represents a promising therapeutic agent for the treatment of glioma. Its targeted inhibition of the 5-lipoxygenase pathway effectively cuts off a critical supply of pro-survival and proliferative signals that glioma cells depend on. The subsequent induction of apoptosis and inhibition of proliferation are mediated through the disruption of key oncogenic signaling networks, including the STAT3 and PI3K/Akt pathways. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in glioma and to explore potential combination therapies that could enhance its efficacy. This guide provides a foundational understanding of this compound's mechanism of action to support ongoing research and development efforts in the field of neuro-oncology.

References

The Therapeutic Potential of AA863: A Technical Guide to a 5-Lipoxygenase Inhibitor in Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the therapeutic potential of AA863, a selective inhibitor of the 5-lipoxygenase enzyme. The focus of this guide is on its application in oncology, specifically concerning its demonstrated effects on glioma cell lines. This paper will delve into the mechanism of action, present available quantitative data, outline detailed experimental protocols for its evaluation, and visualize key pathways and workflows.

Introduction: The Role of 5-Lipoxygenase in Cancer

The 5-lipoxygenase (5-LOX) pathway is a critical component of arachidonic acid metabolism, leading to the production of pro-inflammatory leukotrienes. Emerging evidence has implicated the upregulation of the 5-LOX pathway in the pathogenesis of several cancers, including glioma. Overexpression of 5-LOX and its metabolites can promote tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, and fostering a pro-inflammatory tumor microenvironment. Consequently, the inhibition of 5-LOX presents a rational and targeted therapeutic strategy for cancers that are dependent on this pathway for their growth and survival.

This compound: A 5-Lipoxygenase Inhibitor

This compound is a chemical compound identified as a potent inhibitor of the 5-lipoxygenase enzyme. Its systematic IUPAC name is 2-(12-hydroxy-5,10-dodecadiynyl)-5,6-dimethoxy-3-methyl-2,5-Cyclohexadiene-1,4-dione, and its CAS Number is 80809-95-6. By blocking the 5-LOX enzyme, this compound effectively halts the downstream production of leukotrienes, thereby mitigating their pro-tumorigenic effects.

Quantitative Data: In Vitro Efficacy of this compound in Glioma

Preclinical studies have demonstrated the anti-proliferative effects of this compound on human glioma cell lines. The available quantitative data from these studies are summarized in the table below.

Cell Culture ModelCell LinesTreatment DurationEndpointIC50 ValueReference
Monolayer CultureU-343 MGa, U-251 MG1 weekProliferation9.0 µM[1]
Spheroid CultureU-343 MGa, U-251 MGNot specifiedProliferation and Volume GrowthInhibitory effects observed at 0.4-2.0 µM[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of 5-lipoxygenase, a key enzyme in the metabolic cascade of arachidonic acid. The following diagram illustrates the 5-lipoxygenase pathway and the point of intervention for this compound.

5-Lipoxygenase_Pathway membrane Membrane Phospholipids pla2 cPLA₂ aa Arachidonic Acid pla2->aa lox5 5-Lipoxygenase (5-LOX) aa->lox5 hpete 5-HPETE lox5->hpete lta4 Leukotriene A₄ (LTA₄) hpete->lta4 ltb4 Leukotriene B₄ (LTB₄) lta4->ltb4 LTA₄ Hydrolase ltc4 Leukotriene C₄ (LTC₄) lta4->ltc4 LTC₄ Synthase proliferation Increased Cell Proliferation & Survival ltb4->proliferation apoptosis Inhibition of Apoptosis ltb4->apoptosis ltc4->proliferation ltc4->apoptosis This compound This compound This compound->lox5 inhibits

Figure 1: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific, detailed protocols from the original study on this compound are not publicly available, this section provides a representative, in-depth methodology for assessing the anti-proliferative effects of a compound like this compound on glioma cell lines in both monolayer and spheroid cultures.

Cell Culture and Maintenance
  • Cell Lines: Human glioma cell lines (e.g., U-251 MG, U-343 MGa) are obtained from a certified cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using a 0.25% trypsin-EDTA solution.

Monolayer Proliferation Assay
  • Cell Seeding: Glioma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is replaced with medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a period of 72 hours to 1 week.

  • Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. Absorbance is read on a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Spheroid Culture and Growth Assay
  • Spheroid Formation: Single-cell suspensions of glioma cells are seeded into ultra-low attachment 96-well plates at a density of 1,000 to 5,000 cells per well. Spheroids are allowed to form over 48-72 hours.

  • Treatment: Once uniform spheroids have formed, the medium is carefully replaced with fresh medium containing different concentrations of this compound or a vehicle control.

  • Incubation and Monitoring: Spheroids are incubated for 7 to 14 days. The growth of the spheroids is monitored by capturing images every 48 hours using an inverted microscope.

  • Volume Measurement: The diameter of each spheroid is measured from the captured images, and the volume is calculated using the formula V = (4/3)πr³.

  • Viability Assessment (Optional): At the end of the treatment period, spheroid viability can be assessed using a live/dead staining assay (e.g., Calcein-AM/Propidium Iodide) and fluorescence microscopy.

  • Data Analysis: The change in spheroid volume over time is plotted for each treatment group to determine the effect of this compound on spheroid growth.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a therapeutic candidate like this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Hypothesis (5-LOX inhibition reduces glioma growth) cell_selection Select Human Glioma Cell Lines (e.g., U-251, U-343) start->cell_selection culture_maintenance Cell Culture Maintenance and Expansion cell_selection->culture_maintenance monolayer_assay Monolayer Proliferation Assay culture_maintenance->monolayer_assay spheroid_assay 3D Spheroid Growth Assay culture_maintenance->spheroid_assay treatment Treatment with this compound (Dose-Response) monolayer_assay->treatment spheroid_assay->treatment data_collection Data Collection (Microscopy, Plate Reader) treatment->data_collection analysis Data Analysis (IC50, Growth Curves) data_collection->analysis conclusion Conclusion on Therapeutic Potential analysis->conclusion

Figure 2: Experimental workflow for evaluating the anti-proliferative effects of this compound.

Conclusion

This compound, as a 5-lipoxygenase inhibitor, demonstrates significant therapeutic potential in the context of glioma. Its ability to inhibit the proliferation of glioma cells in both monolayer and more physiologically relevant 3D spheroid models underscores the importance of the 5-LOX pathway in this malignancy. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and translational research into this compound and other 5-LOX inhibitors for the treatment of glioma and potentially other cancers with similar molecular dependencies. Further studies are warranted to elucidate the in vivo efficacy and safety profile of this compound.

References

An In-depth Technical Guide on AA863 and its Role in Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA863 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the arachidonic acid (AA) metabolic cascade. This pathway is responsible for the production of leukotrienes, a class of pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. By targeting 5-LOX, this compound effectively blocks the synthesis of all leukotrienes, making it a valuable tool for studying the roles of these mediators in health and disease, and a potential therapeutic agent for inflammatory disorders. This guide provides a comprehensive overview of this compound, its mechanism of action, its effects on arachidonic acid metabolism, and the experimental methodologies used to characterize its activity.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the 5-lipoxygenase enzyme. 5-LOX catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes. This process involves the introduction of a hydroperoxy group into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further converted to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a common precursor for the biosynthesis of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound, as a 5-LOX inhibitor, prevents these initial catalytic steps, thereby halting the entire leukotriene biosynthetic pathway.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Assay TypeCell/Enzyme SystemIC50 Value (µM)Reference
Cell Proliferation AssayHuman Glioma Cell Lines (U-343 MGa and U-251 MG)9.0[1]

Note: Further research is required to populate this table with IC50 values from direct enzymatic and other cellular assays.

Arachidonic Acid Metabolism and the Role of this compound

The metabolism of arachidonic acid is a complex network of pathways that produce a wide array of bioactive lipid mediators. The three main enzymatic pathways are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. This compound specifically targets the 5-lipoxygenase pathway.

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) COX->Prostaglandins HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETEs Leukotrienes Leukotrienes (LTs) HPETEs->Leukotrienes Lipoxins Lipoxins (LXs) HPETEs->Lipoxins EETs_HETEs Epoxyeicosatrienoic Acids (EETs) Hydroxyeicosatetraenoic Acids (HETEs) CYP450->EETs_HETEs This compound This compound This compound->Inhibition Inhibition->LOX Leukotriene_Signaling_Inhibition cluster_AA_Metabolism Arachidonic Acid Metabolism cluster_Signaling Downstream Signaling Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor This compound This compound This compound->Inhibition Inhibition->Five_LOX G_Protein_BLT G-protein (Gi/Gq) BLT1_Receptor->G_Protein_BLT G_Protein_CysLT G-protein (Gq) CysLT1_Receptor->G_Protein_CysLT PLC_BLT Phospholipase C (PLC) G_Protein_BLT->PLC_BLT PLC_CysLT Phospholipase C (PLC) G_Protein_CysLT->PLC_CysLT IP3_DAG_BLT IP3 / DAG PLC_BLT->IP3_DAG_BLT IP3_DAG_CysLT IP3 / DAG PLC_CysLT->IP3_DAG_CysLT Ca_BLT ↑ Intracellular Ca2+ IP3_DAG_BLT->Ca_BLT Ca_CysLT ↑ Intracellular Ca2+ IP3_DAG_CysLT->Ca_CysLT Cellular_Response_BLT Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Ca_BLT->Cellular_Response_BLT Cellular_Response_CysLT Cellular Responses: - Smooth Muscle Contraction - Increased Vascular Permeability - Mucus Secretion Ca_CysLT->Cellular_Response_CysLT Enzymatic_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, this compound/Vehicle) Start->Prepare_Mixture Add_Enzyme Add 5-LOX Enzyme Prepare_Mixture->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction (Add Arachidonic Acid) Pre_Incubate->Add_Substrate Monitor_Reaction Monitor Reaction Progress Add_Substrate->Monitor_Reaction Spectrophotometry Spectrophotometry (234 nm) Monitor_Reaction->Spectrophotometry Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Data_Analysis Data Analysis (% Inhibition, IC50) Spectrophotometry->Data_Analysis HPLC_LCMS HPLC or LC-MS/MS Analysis Quench_Reaction->HPLC_LCMS HPLC_LCMS->Data_Analysis End End Data_Analysis->End

References

Unveiling AA863: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of AA863, a potent 5-lipoxygenase inhibitor. The document details the compound's mechanism of action, its effects on cancer cell proliferation, and provides comprehensive experimental protocols for its synthesis and biological characterization.

Introduction

This compound, chemically known as 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, has emerged as a significant molecule in the study of inflammatory pathways and their role in cancer. As a specific inhibitor of 5-lipoxygenase (5-LOX), this compound targets a key enzyme in the metabolic cascade of arachidonic acid, which leads to the production of leukotrienes. These lipid mediators are critically involved in inflammatory processes and have been implicated in the proliferation of various cancer cells, including gliomas. This guide will explore the foundational research that has established this compound as a valuable tool for investigating the 5-LOX pathway and as a potential therapeutic agent.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of the 5-lipoxygenase pathway. Its primary biological activity stems from its ability to block the synthesis of leukotrienes, which are pro-inflammatory eicosanoids. This inhibition has been shown to have significant anti-proliferative effects on human glioma cell lines.

Quantitative Biological Data

The inhibitory effect of this compound on the proliferation of human glioma cell lines has been quantified, demonstrating its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) has been determined for specific cell lines, providing a benchmark for its efficacy.

Cell LineIC50 (µM)Duration of TreatmentAssay Type
U-343 MGa9.0One weekMonolayer Culture
U-251 MG9.0One weekMonolayer Culture

Table 1: In Vitro Efficacy of this compound against Human Glioma Cell Lines

Synthesis of this compound

The probable synthetic workflow would involve the synthesis of the trimethylhydroquinone core, followed by the preparation of the functionalized side chain, and finally, a coupling reaction to attach the side chain to the core, followed by oxidation to the final benzoquinone product.

Synthesis_Workflow cluster_core Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Coupling and Final Product TMP 2,3,6-Trimethylphenol TMBQ 2,3,5-Trimethyl-1,4-benzoquinone TMP->TMBQ Oxidation TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ Reduction Coupling Coupling Reaction TMHQ->Coupling start_material Starting Alkyne intermediate1 Functionalized Alkyne start_material->intermediate1 Chain Elongation side_chain 12-hydroxy-5,10-dodecadiynyl bromide intermediate1->side_chain Bromination side_chain->Coupling AA863_hydroquinone This compound Hydroquinone Coupling->AA863_hydroquinone This compound This compound AA863_hydroquinone->this compound Oxidation

Plausible synthetic workflow for this compound.

Mechanism of Action: 5-Lipoxygenase Signaling Pathway

This compound exerts its biological effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is a crucial component of the signaling pathway that converts arachidonic acid into various bioactive leukotrienes. By blocking this step, this compound effectively reduces the production of these pro-inflammatory and pro-proliferative molecules.

five_LOX_Pathway AA Arachidonic Acid five_LOX 5-Lipoxygenase (5-LOX) AA->five_LOX FLAP FLAP FLAP->five_LOX activates LTA4 Leukotriene A4 (LTA4) five_LOX->LTA4 This compound This compound This compound->five_LOX inhibits LTA4_hydrolase LTA4 Hydrolase LTA4->LTA4_hydrolase LTC4_synthase LTC4 Synthase LTA4->LTC4_synthase LTB4 Leukotriene B4 (LTB4) LTA4_hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_synthase->LTC4 Inflammation Inflammation LTB4->Inflammation Proliferation Cell Proliferation LTB4->Proliferation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation

Inhibition of the 5-Lipoxygenase pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone (this compound)

This protocol is a proposed synthetic route based on established chemical reactions for similar molecules.

Step 1: Synthesis of 2,3,5-Trimethyl-1,4-benzoquinone

  • Oxidation of 2,3,6-Trimethylphenol: To a stirred solution of 2,3,6-trimethylphenol in a suitable solvent (e.g., a mixture of water and a secondary aliphatic alcohol), add a copper (II) halide catalyst.

  • Introduce oxygen or an oxygen-containing gas into the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 50-65°C) until the starting material is consumed (monitored by TLC or GC).

  • After the reaction is complete, the organic phase is separated.

  • The crude 2,3,5-trimethyl-1,4-benzoquinone is purified by column chromatography or recrystallization.

Step 2: Synthesis of 12-hydroxy-5,10-dodecadiynyl bromide (Side Chain)

This is a hypothetical multi-step synthesis based on standard alkyne chemistry.

  • Start with a commercially available short-chain alkyne with a protected alcohol group.

  • Perform a series of chain elongation reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to introduce the second alkyne and extend the carbon chain to the desired length.

  • Deprotect the terminal alcohol.

  • Convert the other terminus of the chain to a leaving group, such as a bromide, using a suitable brominating agent (e.g., PBr3 or CBr4/PPh3).

Step 3: Coupling of the Side Chain to Trimethylhydroquinone

  • Reduction of Trimethyl-benzoquinone: Reduce the synthesized 2,3,5-trimethyl-1,4-benzoquinone to 2,3,5-trimethylhydroquinone using a reducing agent like sodium dithionite or catalytic hydrogenation.

  • Coupling Reaction: In an inert atmosphere, dissolve the 2,3,5-trimethylhydroquinone in a suitable aprotic solvent (e.g., THF or DMF).

  • Add a strong base (e.g., NaH or LDA) to deprotonate one of the hydroxyl groups of the hydroquinone.

  • Slowly add the synthesized 12-hydroxy-5,10-dodecadiynyl bromide to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until the coupling is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting hydroquinone intermediate by column chromatography.

Step 4: Oxidation to this compound

  • Dissolve the purified hydroquinone intermediate from the previous step in a suitable solvent (e.g., acetonitrile/water).

  • Add an oxidizing agent, such as ceric ammonium nitrate (CAN) or ferric chloride, to the solution.

  • Stir the reaction at room temperature until the oxidation is complete (indicated by a color change and confirmed by TLC).

  • Extract the final product, this compound, with an organic solvent.

  • Purify the compound by column chromatography to yield the final product as a yellow oil.

Glioma Cell Proliferation Assay (Monolayer Culture)

This protocol is a representative method for determining the IC50 of this compound on glioma cell lines.

Materials:

  • Human glioma cell lines (U-343 MGa, U-251 MG)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the glioma cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Each concentration should be tested in triplicate.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours or one week).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Average the absorbance values from the triplicate wells for each condition.

    • Subtract the average absorbance of a "media only" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.

Cell_Proliferation_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Glioma Cells in 96-well plate Incubate_24h Incubate for 24h (Attachment) Seed_Cells->Incubate_24h Add_this compound Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_Treatment Incubate for treatment duration Add_this compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan in DMSO Incubate_MTT->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the glioma cell proliferation assay.

An In-depth Technical Guide to the Biological Targets and Pathways of AA863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological targets and associated signaling pathways of AA863, a potent inhibitor of 5-lipoxygenase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology. This document details the mechanism of action of this compound, its effects on cellular signaling, and provides relevant experimental methodologies.

Core Biological Target: 5-Lipoxygenase

The primary biological target of this compound is 5-lipoxygenase (5-LOX) , a key enzyme in the metabolic cascade of arachidonic acid.[1][2][3][4] 5-LOX is responsible for the initial steps in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[5][6][7] The enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).[8][9] LTA4 serves as a precursor for the synthesis of other leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6][10]

This compound exerts its biological effects by inhibiting the activity of 5-LOX, thereby blocking the production of downstream leukotrienes. This inhibition has been shown to have significant anti-proliferative effects, particularly in the context of human glioma cells.[1][2][3]

Quantitative Data on this compound Activity

The inhibitory effects of this compound on cancer cell proliferation have been quantified in several studies. The following table summarizes the available data.

Assay Type Cell Line(s) Parameter Value Reference
Monolayer Cell ProliferationHuman GliomaIC50 (1-week treatment)9.0 µM[1][3][4]
Tumor Spheroid GrowthHuman GliomaInhibitory Concentration0.4 - 2.0 µM[1]

Signaling Pathways Modulated by this compound

By inhibiting 5-lipoxygenase, this compound disrupts the signaling pathways mediated by leukotrienes. These pathways are known to play a crucial role in cancer progression, particularly in promoting cell proliferation, survival, and migration.

The foundational pathway affected by this compound is the arachidonic acid cascade. The following diagram illustrates the central role of 5-LOX in this pathway and the point of inhibition by this compound.

AA Arachidonic Acid LOX5 5-Lipoxygenase AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 This compound This compound This compound->LOX5 Inhibits LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4S LTC4 Synthase LTA4->LTC4S Proliferation Cell Proliferation & Survival LTB4->Proliferation LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Proliferation

Figure 1: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

The anti-proliferative effects of this compound in glioma cells are mediated by the inhibition of downstream signaling pathways that are normally activated by leukotrienes. Elevated levels of 5-LOX and its products are found in various cancers, including glioblastoma, where they contribute to the tumor microenvironment and promote cell growth.[3][4][11]

Inhibition of 5-LOX by agents like this compound leads to a reduction in the activation of key pro-survival and pro-proliferative pathways such as the MAPK/ERK and PI3K/Akt pathways.[4] Recent studies have also demonstrated a link between 5-LOX and the β-catenin signaling pathway in glioblastoma, where depletion of 5-LOX leads to decreased β-catenin levels and activity.[11]

The following diagram illustrates the downstream signaling cascades affected by the inhibition of 5-lipoxygenase.

cluster_membrane Cell Membrane cluster_nucleus Nucleus CysLT1R CysLT1 Receptor PI3K PI3K CysLT1R->PI3K Activates MEK MEK CysLT1R->MEK Activates This compound This compound LOX5 5-Lipoxygenase This compound->LOX5 Leukotrienes Leukotrienes (e.g., LTD4) LOX5->Leukotrienes Produces Leukotrienes->CysLT1R Akt Akt PI3K->Akt ERK ERK MEK->ERK beta_catenin β-catenin Akt->beta_catenin Stabilizes Transcription Gene Transcription ERK->Transcription beta_catenin->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Figure 2: Downstream signaling pathways impacted by 5-LOX inhibition.

Key Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in the study of this compound and 5-lipoxygenase inhibitors.

  • Cell Lines: U-343 MG and U-251 MG human glioblastoma astrocytoma cell lines.[12][13][14]

  • Culture Medium: Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[12][15]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[15][16]

  • Subculturing: When cells reach 70-80% confluency, they are washed with PBS, detached using a dissociation enzyme (e.g., trypsin-EDTA), and re-plated at a suitable density.[16][17]

This protocol is adapted for generating 3D tumor models to better mimic in vivo conditions.[16][17]

  • Cell Preparation: A single-cell suspension of U-251 MG cells is prepared and cell number and viability are determined using a trypan blue exclusion assay. The cell concentration is adjusted to 1 x 10^6 cells/mL.[16]

  • Spheroid Formation:

    • 2 mL of the cell suspension (2 x 10^6 viable cells) is added to each well of a non-coated flat-bottom 6-well plate.[16]

    • The plate is placed on an orbital shaker in a CO2 incubator at 37°C.[16]

    • The shaker speed is set to 120 rpm and the cells are cultured overnight to allow for spheroid formation.[16]

  • Treatment and Analysis:

    • Spheroids are treated with varying concentrations of this compound.

    • Spheroid growth is monitored over time by capturing images with an inverted microscope.

    • The diameter or volume of the spheroids is measured using image analysis software (e.g., ImageJ) to assess the inhibitory effect of the compound.[15]

The following diagram outlines the workflow for the glioblastoma spheroid assay.

start Start with Glioma Cell Culture prep Prepare Single-Cell Suspension start->prep plate Plate Cells in Non-Coated Plate prep->plate shake Incubate on Orbital Shaker (120 rpm, 37°C) plate->shake form Spheroid Formation (overnight) shake->form treat Treat with this compound form->treat image Image Spheroids Periodically treat->image analyze Analyze Spheroid Growth (Size/Volume) image->analyze end End analyze->end

Figure 3: Workflow for glioblastoma spheroid growth assay.

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-LOX.[18][19][20]

  • Reagents:

    • 5-lipoxygenase enzyme solution.

    • Assay buffer (e.g., 50 mM Tris buffer, pH 7.5).[18]

    • Substrate: Linoleic acid or arachidonic acid.[18]

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The 5-LOX enzyme is incubated with the test compound (this compound) or vehicle control for a defined period (e.g., 10-15 minutes) at 25°C.[18]

    • The enzymatic reaction is initiated by adding the substrate (linoleic acid).

    • The conversion of the substrate to hydroperoxy-octadecadienoate (HPOD) is measured by monitoring the change in absorbance at 234 nm using a UV-visible spectrophotometer.[18][20]

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control. The IC50 value can then be determined.

Conclusion

This compound is a specific inhibitor of 5-lipoxygenase that demonstrates potent anti-proliferative effects in human glioma cells. Its mechanism of action involves the blockade of leukotriene biosynthesis, leading to the downregulation of key pro-cancerous signaling pathways, including the MAPK/ERK, PI3K/Akt, and β-catenin pathways. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other 5-lipoxygenase inhibitors as potential therapeutic agents for the treatment of glioblastoma and other cancers where this pathway is dysregulated. Further research is warranted to fully elucidate the complete spectrum of its biological effects and to explore its therapeutic potential in preclinical and clinical settings.

References

The Pharmacokinetics and Pharmacodynamics of Metformin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of metformin, a cornerstone therapy in the management of type 2 diabetes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Pharmacokinetics

Metformin is a biguanide antihyperglycemic agent characterized by its oral administration, lack of hepatic metabolism, and renal excretion.[1][2]

Absorption

Metformin is absorbed from the small intestine with an absolute oral bioavailability of 40% to 60% in a fasting state.[1][3] Gastrointestinal absorption is generally complete within 6 hours of ingestion.[1] An interesting aspect of metformin's absorption is the inverse relationship observed between the administered dose and the proportion absorbed, suggesting the involvement of a saturable active transport process.[1] Food intake has been shown to decrease the extent and slightly delay the absorption of metformin.[4]

Distribution

Following absorption, metformin is rapidly distributed and does not bind to plasma proteins, which is reflected in its large apparent volume of distribution.[1][3] At usual clinical doses, steady-state plasma concentrations are typically reached within 24 to 48 hours and are generally less than 1 µg/mL.[4][5] Metformin is known to partition into erythrocytes, which act as a secondary compartment for distribution.[5]

Metabolism

A key feature of metformin's pharmacokinetic profile is its lack of hepatic metabolism.[1][5] No metabolites of metformin have been identified in humans.[1] This characteristic distinguishes it from other biguanides like phenformin.[1]

Excretion

Metformin is excreted unchanged in the urine through a combination of glomerular filtration and active tubular secretion.[1][2][5] Renal clearance of metformin is significantly higher than creatinine clearance, indicating the prominent role of tubular secretion in its elimination.[5] The plasma elimination half-life after oral administration is approximately 6.2 hours.[3][5]

Table 1: Summary of Metformin Pharmacokinetic Parameters

ParameterValueReference
Oral Bioavailability 40% - 60%[1][3]
Time to Peak Plasma Concentration (Tmax) 1-3 hours (Immediate-Release)[3]
4-8 hours (Extended-Release)[3]
Plasma Protein Binding Negligible[1][3]
Apparent Volume of Distribution (V/F) 654 ± 358 L (for 850 mg dose)[5]
Metabolism Not metabolized[1][5]
Primary Route of Excretion Renal (unchanged)[1][2][5]
Plasma Elimination Half-life (t½) ~6.2 hours[3][5]
Steady-State Plasma Concentration Reached in 24-48 hours[4][5]

Pharmacodynamics

Metformin's primary pharmacodynamic effect is the reduction of blood glucose levels, which it achieves through multiple mechanisms without stimulating insulin secretion.[2][6]

Mechanism of Action

The predominant mechanism of action of metformin is the reduction of hepatic glucose production (gluconeogenesis).[2][7] It also increases insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, leading to enhanced glucose uptake and utilization.[2][3] Additionally, metformin can decrease the intestinal absorption of glucose.[2]

Signaling Pathway

The molecular mechanism underlying metformin's action is primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][4][7] Metformin is thought to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[4] This change in the energy state of the cell allosterically activates AMPK.[4][7]

Once activated, AMPK phosphorylates downstream targets, leading to:

  • Inhibition of gluconeogenic gene expression in the liver.[2][6]

  • Increased glucose uptake in muscle cells by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[2][6]

  • Inhibition of fatty acid synthesis and promotion of fatty acid oxidation.[2][6]

Metformin_Signaling_Pathway cluster_cell Hepatocyte / Myocyte Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Gluconeogenesis ↓ Hepatic Glucose Production AMPK->Gluconeogenesis GLUT4 ↑ GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Metformin's primary signaling pathway via AMPK activation.
Dose-Response Relationship

Clinical studies have demonstrated a clear dose-response relationship for metformin's glycemic-lowering effects.[8][9] Efficacy generally increases with doses up to 1500-2000 mg per day, after which the therapeutic benefit tends to plateau.[8][9]

Table 2: Dose-Response of Metformin XR on HbA1c Reduction

Daily Dose of Metformin XRMean Treatment Difference vs. Placebo in HbA1cReference
500 mg-0.6%[8][10]
1000 mg-0.7%[8][10]
1500 mg-1.0%[8][10]
2000 mg-1.0%[8][10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of metformin.

Determination of Metformin in Plasma and Urine by HPLC

A common method for quantifying metformin in biological fluids is High-Performance Liquid Chromatography (HPLC) with UV detection.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or urine, add an internal standard (e.g., ranitidine).

  • Alkalinize the sample with 10 M NaOH.

  • Perform extraction with a mixture of 1-butanol and hexane (50:50, v/v).

  • Vortex and centrifuge the sample.

  • Transfer the organic layer to a clean tube.

  • Perform back-extraction into a diluted acetic acid solution.

  • Vortex and centrifuge.

  • Collect the aqueous layer for HPLC analysis.

3.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 34:66, v/v) containing a pairing agent like sodium dodecyl sulphate.

  • Flow Rate: Isocratic flow rate of approximately 0.7 mL/min.

  • Detection: UV detection at a specified wavelength.

In Vitro AMPK Activation Assay

Western blotting is a standard technique to assess the activation of AMPK by measuring its phosphorylation state.

3.2.1. Cell Culture and Treatment

  • Culture relevant cells (e.g., primary hepatocytes or L6 myotubes) in appropriate media.

  • Treat the cells with varying concentrations of metformin for a specified duration.

3.2.2. Protein Extraction and Quantification

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3.2.3. Western Blotting

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) at Threonine 172.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for total AMPK as a loading control.

In Vitro Glucose Uptake Assay

The uptake of glucose into cells can be measured using a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

3.3.1. Cell Culture and Treatment

  • Culture cells such as L6-GLUT4 myotubes in a multi-well plate.

  • Serum-starve the cells to reduce basal glucose uptake.

  • Treat the cells with metformin for the desired time and concentration. Insulin can be used as a positive control.

3.3.2. Glucose Uptake Measurement

  • Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Incubate the cells with a buffer containing 2-NBDG for a defined period (e.g., 30 minutes).

  • Stop the uptake by washing the cells with ice-cold buffer.

  • Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

Experimental_Workflow_PK_Study cluster_protocol Pharmacokinetic Study Protocol Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Washout_Period Washout Period (if applicable) Informed_Consent->Washout_Period Drug_Administration Single Oral Dose of Metformin Washout_Period->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis of Metformin Concentration Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) HPLC_Analysis->PK_Analysis Data_Reporting Data Reporting and Interpretation PK_Analysis->Data_Reporting

A typical workflow for a human pharmacokinetic study of metformin.

References

An In-depth Technical Guide to 5-Lipoxygenase Inhibitors: A Focus on AA863 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-lipoxygenase (5-LOX) pathway plays a pivotal role in the biosynthesis of leukotrienes, potent lipid mediators implicated in a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. Consequently, the inhibition of 5-LOX has emerged as a significant therapeutic strategy. This technical guide provides a comprehensive review of 5-lipoxygenase inhibitors, with a particular focus on the benzoquinone derivative AA863. It delves into the intricacies of the 5-LOX signaling cascade, the mechanisms of action of various inhibitor classes, and detailed experimental protocols for their evaluation. Quantitative data on the inhibitory potency of a range of compounds are presented in structured tables to facilitate comparison. Furthermore, this guide offers a detailed examination of the structure-activity relationships within the benzoquinone class of 5-LOX inhibitors and provides mandatory visualizations of key pathways and experimental workflows using the DOT language for Graphviz.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.[1][2] The process is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (cPLA2). In the presence of 5-lipoxygenase-activating protein (FLAP), 5-LOX catalyzes the insertion of molecular oxygen into AA to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[3] 5-HPETE is then further converted by 5-LOX to leukotriene A4 (LTA4), a pivotal epoxide intermediate. LTA4 can be subsequently metabolized via two distinct enzymatic routes:

  • LTA4 hydrolase converts LTA4 to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.

  • LTC4 synthase conjugates LTA4 with glutathione to produce leukotriene C4 (LTC4), which is then sequentially converted to LTD4 and LTE4. These cysteinyl leukotrienes (CysLTs) are powerful bronchoconstrictors and increase vascular permeability.[3]

The biological effects of leukotrienes are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on target cells, namely the BLT1 and BLT2 receptors for LTB4, and the CysLT1 and CysLT2 receptors for the cysteinyl leukotrienes.

G 5-Lipoxygenase Signaling Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis FiveHPETE 5-HPETE AA->FiveHPETE Oxygenation cPLA2 cPLA2 cPLA2->Membrane activates FLAP FLAP FiveLOX 5-LOX FLAP->FiveLOX presents AA to FiveLOX->AA catalyzes FiveLOX->FiveHPETE catalyzes LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 Dehydration LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Hydrolysis LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Conjugation with Glutathione LTA4H LTA4 Hydrolase LTA4H->LTA4 catalyzes LTC4S LTC4 Synthase LTC4S->LTA4 catalyzes BLTRs BLT1/2 Receptors LTB4->BLTRs binds to LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTRs CysLT1/2 Receptors LTC4->CysLTRs bind to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLTRs bind to LTE4->CysLTRs bind to Inflammation Inflammatory Responses (Chemotaxis, etc.) BLTRs->Inflammation Bronchoconstriction Bronchoconstriction, Increased Vascular Permeability CysLTRs->Bronchoconstriction

Figure 1: The 5-Lipoxygenase signaling pathway.

Classes of 5-Lipoxygenase Inhibitors and Their Mechanisms of Action

5-LOX inhibitors can be broadly categorized based on their mechanism of action. Understanding these distinctions is crucial for the rational design and development of novel anti-inflammatory agents.

  • Redox-Active Inhibitors: These compounds, often containing a hydroquinone or catechol moiety, interfere with the redox cycling of the catalytic iron atom in the active site of 5-LOX. They act as reducing agents, maintaining the iron in its inactive ferrous (Fe2+) state and preventing its oxidation to the active ferric (Fe3+) state, which is necessary for catalysis. This compound falls into this category.

  • Non-Redox Competitive Inhibitors: These inhibitors directly compete with the substrate, arachidonic acid, for binding to the active site of 5-LOX without affecting the redox state of the iron.

  • Iron Ligand Inhibitors: This class of inhibitors, exemplified by Zileuton, contains a hydroxamic acid or a similar functional group that directly chelates the non-heme iron atom in the active site of 5-LOX, thereby blocking its catalytic activity.

  • FLAP Inhibitors: Instead of targeting the 5-LOX enzyme itself, these compounds bind to the 5-lipoxygenase-activating protein (FLAP). By doing so, they prevent the transfer of arachidonic acid to 5-LOX, effectively halting the initiation of the leukotriene biosynthesis cascade.

Quantitative Analysis of 5-Lipoxygenase Inhibitors

The potency of 5-LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through various in vitro and in vivo assays. The following tables summarize the IC50 values for this compound and other notable 5-LOX inhibitors across different experimental systems.

Table 1: Inhibitory Potency (IC50) of this compound in Various Assay Systems

Assay SystemTarget MeasuredIC50 (µM)Reference
Guinea Pig Peritoneal Polymorphonuclear Leukocytes5-Lipoxygenase Activity0.8[4]
Human Glioma Cell Lines (monolayer culture)Cell Proliferation9.0

Table 2: Comparative Inhibitory Potency (IC50) of Selected 5-LOX and FLAP Inhibitors

InhibitorClassAssay SystemTarget MeasuredIC50 (µM)Reference
This compound Redox-ActiveGuinea Pig Peritoneal PMNs5-LOX Activity0.8[4]
Zileuton Iron LigandHuman Whole BloodLTB4 Synthesis0.5 - 1.0
MK-886 FLAP InhibitorHuman NeutrophilsLTB4 Synthesis0.003 - 0.005
NDGA Redox-ActiveVarious5-LOX Activity0.1 - 1.0
Rev-5901 Non-RedoxVarious5-LOX Activity~1[5]
CJ-13,610 Non-RedoxTHP-1 Cells5-LOX Product Formation< 1[5]

Experimental Protocols for the Evaluation of 5-LOX Inhibitors

The evaluation of 5-lipoxygenase inhibitors requires a multi-tiered approach, employing biochemical, cell-based, and in vivo assays to fully characterize their potency, selectivity, and efficacy.

Biochemical Assay: Spectrophotometric Determination of 5-LOX Activity

This assay measures the enzymatic activity of purified 5-LOX by monitoring the formation of hydroperoxides from a fatty acid substrate, which results in an increase in absorbance at 234 nm.[6][7]

Materials:

  • Purified 5-lipoxygenase enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test inhibitor compound

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a stock solution of the substrate (e.g., 10 mM sodium linoleate).

  • In a quartz cuvette, prepare the reaction mixture containing borate buffer and the desired concentration of the test inhibitor or vehicle control.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 3-5 minutes) at room temperature.

  • Initiate the reaction by adding the substrate to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 234 nm for a set period (e.g., 2-3 minutes) using the spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

G Biochemical 5-LOX Activity Assay Workflow Start Start PrepareReagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->PrepareReagents Incubate Pre-incubate Enzyme with Inhibitor/Vehicle PrepareReagents->Incubate AddSubstrate Initiate Reaction (Add Substrate) Incubate->AddSubstrate MeasureAbs Monitor Absorbance at 234 nm AddSubstrate->MeasureAbs CalculateRate Calculate Reaction Rate MeasureAbs->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50 End End DetermineIC50->End

Figure 2: Workflow for a biochemical 5-LOX activity assay.
Cell-Based Assay: Measurement of Leukotriene Biosynthesis

This assay quantifies the production of leukotrienes (e.g., LTB4, LTC4) in a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

  • Cell line expressing 5-LOX (e.g., human neutrophils, THP-1 cells)

  • Cell culture medium

  • Calcium ionophore (e.g., A23187) or other stimulus

  • Test inhibitor compound

  • ELISA kit for LTB4 or LTC4, or HPLC system for leukotriene analysis

Protocol:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time.

  • Stimulate the cells with a calcium ionophore or another appropriate agonist to induce leukotriene synthesis.

  • After a defined incubation period, terminate the reaction (e.g., by adding methanol or placing on ice).

  • Separate the cells from the supernatant by centrifugation.

  • Quantify the concentration of the target leukotriene in the supernatant using a specific ELISA kit according to the manufacturer's instructions, or by using a validated HPLC method.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the biochemical assay.

In Vivo Assay: Mouse Carrageenan-Induced Air Pouch Model

This widely used in vivo model of inflammation allows for the assessment of the anti-inflammatory effects of 5-LOX inhibitors by measuring the reduction in inflammatory cell infiltration and mediator production in a localized inflammatory site.[8]

Materials:

  • Mice (e.g., BALB/c or Swiss albino)

  • Sterile air

  • Carrageenan solution (e.g., 1% in sterile saline)

  • Test inhibitor compound

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • ELISA kits for inflammatory mediators (e.g., LTB4, TNF-α)

Protocol:

  • Create a subcutaneous air pouch on the dorsum of the mice by injecting a volume of sterile air. This is typically done on day 0 and may be repeated on day 3 to maintain the pouch.

  • On day 6, administer the test inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a specified pre-treatment time, inject carrageenan solution directly into the air pouch to induce an inflammatory response.

  • At a predetermined time point after carrageenan injection (e.g., 4 or 24 hours), euthanize the mice.

  • Carefully collect the exudate from the air pouch by washing with a known volume of PBS.

  • Measure the volume of the collected exudate.

  • Determine the total number of leukocytes in the exudate using a hemocytometer or an automated cell counter.

  • Centrifuge the exudate to pellet the cells and collect the supernatant for the measurement of inflammatory mediators using specific ELISA kits.

  • The anti-inflammatory effect of the inhibitor is determined by the reduction in exudate volume, leukocyte infiltration, and the levels of inflammatory mediators compared to the vehicle-treated control group.

Structure-Activity Relationship of Benzoquinone-Based 5-LOX Inhibitors

This compound, with its 2,3,5-trimethyl-1,4-benzoquinone core, represents a key scaffold for the design of redox-active 5-LOX inhibitors. The structure-activity relationship (SAR) studies of this class of compounds have revealed several important features for potent inhibitory activity:

  • The Benzoquinone Ring: The hydroquinone/quinone moiety is essential for the redox-cycling mechanism of inhibition.

  • The Alkynyl Chain: The length and nature of the side chain attached to the benzoquinone ring significantly influence potency. The presence of a hydroxyl group at the terminus of the chain, as in this compound (2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone), is often associated with enhanced activity.

  • Substitution on the Benzoquinone Ring: The methylation pattern on the benzoquinone ring can modulate the redox potential and steric interactions within the enzyme's active site, thereby affecting inhibitory potency.

Further optimization of this scaffold has led to the development of analogs with improved potency and pharmacokinetic profiles.

Conclusion

The 5-lipoxygenase pathway remains a compelling target for the development of novel anti-inflammatory therapeutics. This technical guide has provided a detailed overview of 5-LOX inhibitors, with a specific emphasis on this compound. The presented information on the signaling pathway, mechanisms of inhibitor action, quantitative potency data, and detailed experimental protocols serves as a valuable resource for researchers in the field. The continued exploration of the structure-activity relationships of existing inhibitors and the development of novel chemical scaffolds hold promise for the discovery of next-generation 5-LOX inhibitors with enhanced efficacy and safety profiles for the treatment of a wide array of inflammatory disorders.

References

AA863: A Technical Guide for Inflammatory Response Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA863 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful lipid mediators derived from arachidonic acid that play a pivotal role in orchestrating and amplifying the inflammatory response. By targeting 5-LO, this compound effectively blocks the production of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), making it a valuable tool for investigating the role of the 5-lipoxygenase pathway in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualization of the relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of 5-lipoxygenase. 5-LO is the initial and rate-limiting enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. This pathway is a key component of the broader arachidonic acid cascade, which also includes the cyclooxygenase (COX) pathway responsible for prostaglandin synthesis.

Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from membrane phospholipids by phospholipase A2 (cPLA2). 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then catalyzes the addition of a hydroperoxy group to arachidonic acid, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a crucial branching point, being further metabolized to the potent chemoattractant LTB4 by LTA4 hydrolase, or conjugated with glutathione to form LTC4 by LTC4 synthase. LTC4 is then sequentially converted to LTD4 and LTE4. These cysteinyl leukotrienes are known to increase vascular permeability and promote bronchoconstriction. By inhibiting 5-LO, this compound effectively curtails the production of all downstream leukotrienes, thereby dampening the inflammatory cascade.

Quantitative Data

The inhibitory potency of this compound and its close analog, AA-861, has been evaluated in various in vitro systems. The following tables summarize the available quantitative data, providing key metrics such as IC50 values for the inhibition of inflammatory mediators.

Table 1: In Vitro Inhibition of 5-Lipoxygenase and Prostaglandin Release by AA-861 (a close analog of this compound) [1]

Cell Line/SystemStimulusMeasured ParameterIC50 (µM)
HeLa CellsTNFα/IL-1βPGE2 Release0.4
A549 CellsTNFα/IL-1βPGE2 Release0.1
HCA-7 CellsTNFα/IL-1βPGE2 Release0.9
Human Whole BloodLPSPGE2 Release9.1

Note: Data presented is for AA-861, a structurally similar 5-LO inhibitor, and is used as a proxy in the absence of specific public data for this compound in these assays.[1]

Signaling Pathways

This compound, through its inhibition of 5-lipoxygenase and subsequent reduction in leukotriene production, is anticipated to modulate key inflammatory signaling pathways. While direct experimental evidence for this compound's effects on these pathways is limited in the public domain, its mechanism of action suggests a significant impact on pathways regulated by leukotriene signaling, such as the NF-κB and MAPK pathways.

Arachidonic Acid Metabolism and 5-Lipoxygenase Pathway

cluster_cPLA2 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimuli Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO cPLA2 cPLA2 Five_HPETE 5-HPETE Five_LO->Five_HPETE FLAP FLAP FLAP->Five_LO This compound This compound This compound->Five_LO Inhibits LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase Inflammation Inflammation LTB4->Inflammation LTC4_Synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation

Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

Downstream Inflammatory Signaling

Leukotrienes, particularly LTB4, are known to activate downstream signaling cascades that promote inflammation, including the NF-κB and MAPK pathways. By reducing LTB4 levels, this compound is expected to attenuate the activation of these pathways.

LTB4 Leukotriene B4 (LTB4) BLT1_R BLT1 Receptor LTB4->BLT1_R MAPK_Pathway MAPK Pathway (p38, JNK, ERK) BLT1_R->MAPK_Pathway NFkB_Pathway NF-κB Pathway BLT1_R->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression NFkB->Gene_Expression Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Chemokines Chemokines Gene_Expression->Chemokines Adhesion_Molecules Adhesion Molecules Gene_Expression->Adhesion_Molecules Inflammation Inflammation Cytokines->Inflammation Chemokines->Inflammation Adhesion_Molecules->Inflammation

Caption: Postulated downstream signaling effects of LTB4 inhibition by this compound.

Experimental Protocols

The following protocols are representative examples of in vitro and in vivo assays that can be utilized to evaluate the anti-inflammatory activity of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay in Human Whole Blood

Objective: To determine the potency of this compound in inhibiting 5-LO product formation in a physiologically relevant matrix.

Materials:

  • Fresh human whole blood collected in heparinized tubes.

  • This compound stock solution (in DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • RPMI 1640 medium.

  • Enzyme immunoassay (EIA) kits for LTB4 and PGE2.

  • 96-well plates.

  • CO2 incubator.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of this compound in RPMI 1640 medium.

  • In a 96-well plate, add 180 µL of fresh human whole blood to each well.

  • Add 10 µL of the diluted this compound or vehicle (DMSO in RPMI 1640) to the respective wells and pre-incubate for 15 minutes at 37°C in a 5% CO2 incubator.

  • Add 10 µL of LPS solution (final concentration, e.g., 100 ng/mL) to stimulate the inflammatory response.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

  • Carefully collect the plasma supernatant.

  • Measure the concentrations of LTB4 and PGE2 in the plasma samples using the respective EIA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of LTB4 and PGE2 production for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

Start Start Prep_Blood Prepare Human Whole Blood Start->Prep_Blood Prep_this compound Prepare this compound Dilutions Start->Prep_this compound Add_Blood Add Blood to Plate Prep_Blood->Add_Blood Add_this compound Add this compound/Vehicle Prep_this compound->Add_this compound Add_Blood->Add_this compound Pre_Incubate Pre-incubate 15 min, 37°C Add_this compound->Pre_Incubate Add_LPS Stimulate with LPS Pre_Incubate->Add_LPS Incubate Incubate 24h, 37°C Add_LPS->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Collect_Supernatant Collect Plasma Centrifuge->Collect_Supernatant Measure_Mediators Measure LTB4/PGE2 (EIA) Collect_Supernatant->Measure_Mediators Analyze Calculate % Inhibition and IC50 Measure_Mediators->Analyze End End Analyze->End

Caption: Workflow for the in vitro 5-LOX inhibition assay in human whole blood.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute model of inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • This compound.

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

  • Carrageenan (1% w/v in sterile saline).

  • Plethysmometer.

  • Calipers.

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Group the animals and administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory mediators (e.g., MPO, cytokines).

Start Start Acclimatize Acclimatize Animals Start->Acclimatize Fast Fast Animals Acclimatize->Fast Group_Administer Group Animals & Administer this compound/Vehicle Fast->Group_Administer Induce_Edema Inject Carrageenan in Paw Group_Administer->Induce_Edema 1 hour Measure_Paw Measure Paw Volume (0, 1, 2, 3, 4, 5h) Induce_Edema->Measure_Paw Calculate_Inhibition Calculate % Edema Inhibition Measure_Paw->Calculate_Inhibition Optional_Analysis Optional: Tissue Analysis (Histology, MPO, Cytokines) Calculate_Inhibition->Optional_Analysis End End Calculate_Inhibition->End Optional_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

This compound is a valuable pharmacological tool for the investigation of inflammatory processes mediated by the 5-lipoxygenase pathway. Its potent and selective inhibition of 5-LO allows for the specific interrogation of the roles of leukotrienes in various in vitro and in vivo models of inflammation. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the complex mechanisms of inflammation and evaluating the therapeutic potential of targeting the 5-LO pathway. Further research is warranted to fully characterize the effects of this compound on downstream signaling cascades and to explore its efficacy in a broader range of inflammatory disease models.

References

Methodological & Application

Application Notes and Protocols for AA863 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA863 is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are lipid mediators implicated in various physiological and pathological processes, including inflammation and cancer. In the context of oncology, the 5-lipoxygenase pathway has been identified as a potential therapeutic target, as its inhibition can impede the proliferation and survival of cancer cells.[2][3][4] Notably, this compound has demonstrated a dose-dependent inhibitory effect on the proliferation of human glioma cell lines.[1]

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, with a focus on human glioma cell lines. The included protocols and data are intended to serve as a guide for researchers investigating the anti-cancer properties of this compound and the role of the 5-lipoxygenase pathway in malignancy.

Mechanism of Action

This compound exerts its biological effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial steps in the conversion of arachidonic acid to leukotrienes.[3] By blocking this pathway, this compound reduces the production of leukotrienes, which are known to promote cancer cell proliferation, survival, and migration.[2][3] The downstream effects of 5-LOX inhibition can impact various signaling pathways, including the ERK and NF-κB pathways, which are crucial for tumor progression.[5][6]

Quantitative Data

The inhibitory effects of this compound on the proliferation of human glioma cell lines have been quantified in scientific literature. The following table summarizes the key findings for the human glioma cell lines U-343 MGa and U-251 MG.

Cell LineCulture TypeParameterValueReference
Human Glioma (unspecified)MonolayerIC50 (1-week treatment)9.0 µM[1]
Human Glioma (unspecified)SpheroidEffective Inhibitory Concentration0.4 - 2.0 µM[1]

Experimental Protocols

The following are detailed protocols for the use of this compound in cell culture experiments, specifically for assessing its effect on the proliferation of human glioma cell lines.

Protocol 1: General Cell Culture of Human Glioma Cell Lines (U-343 MGa and U-251 MG)

This protocol outlines the standard procedures for maintaining and passaging the human glioma cell lines U-343 MGa and U-251 MG.

Materials:

  • U-343 MGa or U-251 MG cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Water bath (37°C)

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a T-75 cell culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance and Passaging:

    • Observe the cells daily under a microscope.

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

    • Seed new T-75 flasks at a density of 2 x 10^4 to 5 x 10^4 cells/cm^2.

    • Change the culture medium every 2-3 days.

Protocol 2: Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an appropriate solvent for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile laminar flow hood, weigh the desired amount of this compound powder.

  • Dissolve the this compound powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or pipette to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the proliferation of glioma cells using a colorimetric MTT assay.

Materials:

  • U-343 MGa or U-251 MG cells

  • Complete culture medium

  • This compound stock solution (from Protocol 2)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the glioma cells as described in Protocol 1.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentrations should bracket the expected IC50 (e.g., 0.1 µM to 100 µM).

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Visualizations

5-Lipoxygenase Signaling Pathway

5-Lipoxygenase_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTB4_Receptor LTB4 Receptor LTB4->LTB4_Receptor CysLT_Receptor CysLT Receptor CysLTs->CysLT_Receptor ERK_Pathway ERK Pathway LTB4_Receptor->ERK_Pathway NFkB_Pathway NF-κB Pathway CysLT_Receptor->NFkB_Pathway Proliferation Cell Proliferation ERK_Pathway->Proliferation Survival Cell Survival NFkB_Pathway->Survival This compound This compound This compound->Five_LOX

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cell Proliferation Assay

Experimental_Workflow Start Start Seed_Cells Seed Glioma Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_Treatment Incubate (e.g., 72h) Treat_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the anti-proliferative effects of this compound.

References

Application Notes and Protocols for the In Vivo Administration of Poorly Soluble Compounds: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Statement of Purpose: This document provides a general framework and detailed protocols for the dissolution and preparation of poorly water-soluble research compounds for in vivo studies. As no specific public data is available for a compound designated "AA863," this guide is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals. The methodologies outlined below are based on established practices for similar preclinical compounds.

Solubility and Formulation Development

A critical first step in preparing a compound for in vivo administration is to determine its solubility in various pharmaceutically acceptable vehicles. The goal is to develop a formulation that is stable, safe, and provides adequate bioavailability for the intended study.

Common Solvent Systems for In Vivo Research

The selection of a suitable vehicle is paramount and often involves a multi-component system to achieve the desired concentration and stability. Below is a summary of commonly used solvent systems for compounds with poor aqueous solubility.

Vehicle ComponentRole in FormulationCommon Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)Primary solvent for many nonpolar compounds.1-10%Can have pharmacological effects and cause toxicity at higher concentrations.[1]
Polyethylene Glycol (PEG) 300/400Co-solvent to improve solubility and stability.20-60%Generally well-tolerated. Viscosity increases with concentration.
Tween 80 (Polysorbate 80)Surfactant to enhance wetting and prevent precipitation.1-10%Can cause hypersensitivity reactions in some models.
EthanolCo-solvent.5-15%Can have sedative and other physiological effects.[1]
MethylcelluloseSuspending agent for oral gavage formulations.0.5-1% (w/v)Forms a uniform suspension for insoluble particles.
Saline or PBSAqueous base for the final formulation.q.s. to 100%Should be added last, after the compound is fully dissolved in the organic solvents.
Experimental Protocol: Solubility Screening

This protocol outlines a systematic approach to identify a suitable solvent system for a novel compound.

Materials:

  • Investigational Compound (e.g., "this compound")

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). This will help to minimize the final DMSO concentration in the dosing formulation.

  • Screen Co-Solvent Systems:

    • In separate sterile tubes, prepare various vehicle mixtures. Examples include:

      • 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline

      • 10% DMSO, 50% PEG300, 40% Saline

      • 10% Ethanol, 30% PEG300, 60% Saline

    • Vortex each mixture until it is a clear, homogenous solution.

  • Test Compound Solubility:

    • Add a small volume of the compound's DMSO stock solution to each of the prepared vehicle mixtures to achieve the desired final concentration for the in vivo study.

    • Vortex thoroughly for 1-2 minutes.

    • Visually inspect for any precipitation or cloudiness.

    • If the solution is not clear, gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Assess Stability:

    • Let the clear solutions stand at room temperature for at least 2-4 hours and observe for any signs of precipitation. A stable formulation should remain clear.

Recommended Protocol for In Vivo Formulation Preparation

This protocol provides a step-by-step guide for preparing a dosing solution for intraperitoneal (i.p.) injection, based on a common co-solvent system.

Objective: To prepare a 10 mg/kg dosing solution of "this compound" for a 25g mouse, with a final injection volume of 100 µL.

Materials:

  • "this compound"

  • Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Sterile Saline

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Syringes and needles for administration

Procedure:

  • Calculate Required Compound Mass:

    • Dose: 10 mg/kg

    • Animal weight: 0.025 kg

    • Required mass per animal: 10 mg/kg * 0.025 kg = 0.25 mg

    • Final concentration of dosing solution: 0.25 mg / 0.1 mL = 2.5 mg/mL

    • For a total volume of 1 mL (to dose multiple animals), weigh out 2.5 mg of "this compound".

  • Prepare the Vehicle Mixture:

    • For a 1 mL final volume, combine the organic components first:

      • 50 µL DMSO

      • 400 µL PEG300

      • 50 µL Tween 80

    • Vortex until the mixture is clear and homogenous.

  • Dissolve the Compound:

    • Add the weighed "this compound" (2.5 mg) to the vehicle mixture.

    • Vortex thoroughly until the compound is completely dissolved. The solution should be clear. If needed, sonicate for 5-10 minutes.

  • Add the Aqueous Component:

    • Slowly add 500 µL of sterile saline to the mixture while vortexing. This gradual addition is crucial to prevent precipitation.

    • The final solution should remain clear.

  • Final Preparation for Injection:

    • Draw the solution into sterile syringes using an appropriate gauge needle.

    • Ensure there are no air bubbles.

    • The formulation is now ready for administration. It is recommended to use freshly prepared solutions.

Visualizing Methodologies and Pathways

Hypothetical Signaling Pathway Inhibition

Many research compounds are developed as inhibitors of specific signaling pathways implicated in disease. The diagram below illustrates a hypothetical pathway where a compound like "this compound" could act as an inhibitor of a key kinase, thereby blocking downstream pro-inflammatory signaling.

G cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Ligand Ligand->Receptor KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Nucleus Nucleus TF->Nucleus Gene Pro-inflammatory Genes Nucleus->Gene This compound This compound This compound->KinaseB G cluster_prep Formulation Development cluster_dose Dosing Preparation Solubility 1. Solubility Screening in various vehicles Select 2. Select Optimal Vehicle System Solubility->Select Stability 3. Confirm Stability (2-4 hours at RT) Select->Stability Calc 4. Calculate Required Compound Mass Stability->Calc Prepare 5. Prepare Vehicle & Dissolve Compound Calc->Prepare Finalize 6. Add Aqueous Phase & Final Vortex Prepare->Finalize Admin 7. In Vivo Administration Finalize->Admin

References

Application Notes and Protocols for AA863 in Glioma Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA863 is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid metabolic pathway. This pathway has been implicated in the proliferation and survival of various cancer cells, including glioma. By inhibiting 5-LOX, this compound disrupts the production of leukotrienes, which are downstream signaling molecules that can promote tumor growth. These application notes provide a summary of the effective concentrations of this compound for inhibiting glioma cell growth and detailed protocols for relevant in vitro assays.

Data Presentation: Efficacy of this compound in Glioma Cell Lines

The following table summarizes the quantitative data on the inhibitory effects of this compound on human glioma cell lines.

Cell LineAssay TypeTreatment DurationParameterValueReference
U-343 MGaMonolayer Proliferation1 weekIC509.0 µM[1]
U-251 MGMonolayer Proliferation1 weekIC509.0 µM[1]
U-343 MGa & U-251 MGSpheroid GrowthNot specifiedInhibitory Concentration0.4 - 2.0 µM[1]
U-343 MGa & U-251 MGSpheroid GrowthNot specifiedHigher Dose Effects (cell swelling, necrosis)10.0 - 30.0 µM[1]

Signaling Pathway

This compound exerts its anti-glioma effects by inhibiting the 5-lipoxygenase (5-LOX) pathway. This pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to leukotrienes. These leukotrienes can then activate downstream signaling cascades known to be involved in cell cycle progression, survival, and migration. Inhibition of 5-LOX by this compound blocks the production of these pro-tumorigenic leukotrienes.

AA863_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes FLAP FLAP FLAP->5-LOX Downstream_Signaling Downstream Signaling (Cell Cycle, Survival, Migration) Leukotrienes->Downstream_Signaling This compound This compound This compound->5-LOX Inhibition

Caption: this compound inhibits the 5-lipoxygenase pathway.

Experimental Protocols

Human Glioma Cell Culture

This protocol describes the general procedure for culturing human glioma cell lines such as U-343 MGa and U-251 MG.

Materials:

  • Human glioma cell lines (e.g., U-343 MGa, U-251 MG)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in fresh medium, and re-seed into new flasks at the desired density.

Cell_Culture_Workflow Thaw Thaw Cryopreserved Cells Centrifuge1 Centrifuge and Resuspend Thaw->Centrifuge1 Seed Seed in T-75 Flask Centrifuge1->Seed Incubate Incubate at 37°C, 5% CO2 Seed->Incubate Passage Passage when 80-90% Confluent Incubate->Passage Wash Wash with PBS Passage->Wash Trypsinize Trypsinize Wash->Trypsinize Neutralize Neutralize Trypsin Trypsinize->Neutralize Centrifuge2 Centrifuge and Resuspend Neutralize->Centrifuge2 Reseed Re-seed in New Flasks Centrifuge2->Reseed Reseed->Incubate Continue Culture

Caption: General workflow for glioma cell culture.
Monolayer Cell Proliferation Assay (MTT Assay)

This protocol is for determining the IC50 of this compound on glioma cells grown in a monolayer.

Materials:

  • Glioma cells in complete growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 7 days for IC50 determination as per the reference[1]).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Tumor Spheroid Growth Assay

This protocol describes the formation of glioma spheroids and the assessment of this compound's effect on their growth.

Materials:

  • Glioma cells in complete growth medium

  • This compound stock solution

  • Ultra-low attachment 96-well round-bottom plates

  • Microscope with a camera and imaging software

Procedure:

  • Spheroid Formation: Seed glioma cells into ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well in 200 µL of complete growth medium. Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate for 3-4 days to allow for the formation of compact spheroids.

  • Drug Treatment: Carefully replace half of the medium (100 µL) in each well with fresh medium containing 2x the final desired concentration of this compound. Include a vehicle control.

  • Spheroid Growth Monitoring: Monitor spheroid growth over time (e.g., every 2-3 days for 1-2 weeks) by capturing images using a microscope.

  • Data Analysis: Measure the diameter of the spheroids from the captured images using imaging software. Calculate the spheroid volume using the formula V = (4/3)πr³. Plot the spheroid volume over time for each treatment condition to assess the inhibitory effect of this compound.

Spheroid_Assay_Workflow Seed_ULA Seed Cells in Ultra-Low Attachment Plate Centrifuge_Agg Centrifuge to Aggregate Cells Seed_ULA->Centrifuge_Agg Incubate_Form Incubate for Spheroid Formation (3-4 days) Centrifuge_Agg->Incubate_Form Treat_this compound Treat with this compound Incubate_Form->Treat_this compound Monitor_Growth Monitor Spheroid Growth (Imaging) Treat_this compound->Monitor_Growth Analyze_Volume Analyze Spheroid Volume Monitor_Growth->Analyze_Volume

References

Application Notes & Protocols for AA863: A Novel STAT3 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, these application notes provide a comprehensive guide to the experimental design for animal models using the novel compound AA863, a potent and selective inhibitor of the STAT3 signaling pathway.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Persistent activation of the STAT3 signaling pathway is a hallmark of various human cancers, contributing to tumor growth, metastasis, and drug resistance.[1] this compound is a novel small molecule inhibitor designed to target the STAT3 pathway, offering a promising therapeutic strategy for cancers with aberrant STAT3 signaling. These notes provide detailed protocols for evaluating the in vivo efficacy and mechanism of action of this compound in preclinical animal models.

Hypothesized Mechanism of Action

This compound is hypothesized to inhibit the phosphorylation and subsequent activation of STAT3. By blocking this critical step, this compound is expected to downregulate the expression of STAT3 target genes involved in cell cycle progression and survival, leading to anti-tumor effects. The interleukin-6/Janus kinase (JAK)/STAT3 signaling axis is a central pathway for STAT3 activation.[1]

AA863_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6R IL-6 Receptor JAK JAK IL-6R->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (Active) STAT3_inactive->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->JAK Inhibition DNA DNA pSTAT3_dimer->DNA Nuclear Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Gene_Expression Transcription IL-6 IL-6 IL-6->IL-6R Binding Experimental_Workflow start Start cell_culture 1. Culture Cancer Cells start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation monitoring 3. Monitor Tumor Growth implantation->monitoring randomization 4. Randomize into Treatment Groups monitoring->randomization dosing 5. Administer this compound or Vehicle randomization->dosing data_collection 6. Measure Tumor Volume & Body Weight dosing->data_collection endpoint 7. Euthanize & Excise Tumors data_collection->endpoint analysis 8. Pharmacodynamic & Histological Analysis endpoint->analysis end End analysis->end

References

Measuring 5-Lipoxygenase Inhibition by AA863: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[1] Dysregulation of the 5-LOX pathway is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases, making it a key target for therapeutic intervention. The enzyme catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes.[1]

AA863, also known as AA-861, is a potent and selective inhibitor of 5-lipoxygenase. Understanding its mechanism and having robust methods to quantify its inhibitory effects are crucial for research and drug development. This document provides detailed application notes and protocols for measuring the inhibition of 5-lipoxygenase using this compound, tailored for researchers, scientists, and professionals in the field of drug development.

5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is a critical branch of the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane by phospholipase A2. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to leukotriene A4 (LTA4), which serves as a precursor for the synthesis of other leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

5-Lipoxygenase Signaling Pathway cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Stimuli 5_HPETE 5-HPETE Arachidonic_Acid->5_HPETE O2 PLA2 Phospholipase A2 (cPLA2) PLA2->Arachidonic_Acid 5_LOX 5-Lipoxygenase (5-LOX) 5_LOX->5_HPETE FLAP FLAP FLAP->5_LOX activates LTA4 Leukotriene A4 (LTA4) 5_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes LTA4_Hydrolase LTA4 Hydrolase LTA4_Hydrolase->LTB4 LTC4_Synthase LTC4 Synthase LTC4_Synthase->Cysteinyl_Leukotrienes Pro_inflammatory_Effects Pro-inflammatory Effects LTB4->Pro_inflammatory_Effects Cysteinyl_Leukotrienes->Pro_inflammatory_Effects

Caption: The 5-Lipoxygenase signaling cascade.

Quantitative Data: Inhibitory Activity of this compound (AA-861)

This compound is a selective inhibitor of 5-lipoxygenase. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against 5-LOX and its selectivity over other related enzymes.

Target EnzymeTest SystemIC50Reference
5-LipoxygenaseGuinea Pig Polymorphonuclear Leukocytes0.8 µM[2]
5-Lipoxygenase (LTB4 synthesis)Human Polymorphonuclear Leukocytes0.3 µM[3]
5-Lipoxygenase (LTC4 synthesis)Human Polymorphonuclear Leukocytes0.01 µM[3]
12-LipoxygenaseHuman PlateletsNo significant inhibition up to 10 µM[3]
CyclooxygenaseHuman PlateletsNo significant inhibition up to 10 µM[3]

Experimental Protocols

A common method to determine 5-lipoxygenase activity and its inhibition is through a spectrophotometric assay. This assay measures the formation of hydroperoxides from arachidonic acid, which results in an increase in absorbance at 234 nm.

Spectrophotometric Assay for 5-Lipoxygenase Inhibition

1. Materials and Reagents:

  • Human recombinant 5-lipoxygenase (or other purified 5-LOX source)

  • Arachidonic acid (substrate)

  • This compound (inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Boric acid buffer (0.2 M, pH 9.0) or Tris-HCl buffer (50 mM, pH 7.5)

  • CaCl2

  • ATP

  • EDTA

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

2. Reagent Preparation:

  • Assay Buffer: Prepare 0.2 M boric acid buffer, pH 9.0. Alternatively, a Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA) can be used.

  • Arachidonic Acid Stock Solution: Dissolve arachidonic acid in ethanol to a concentration of 10 mM. Store at -20°C.

  • Arachidonic Acid Working Solution: Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

  • This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO to achieve a range of final assay concentrations.

  • Enzyme Solution: Dilute the purified 5-lipoxygenase in the assay buffer to the desired working concentration. Keep the enzyme solution on ice.

3. Assay Procedure:

  • Plate/Cuvette Setup:

    • Blank: Assay buffer and DMSO (vehicle control).

    • Control (No Inhibitor): Enzyme solution, assay buffer, and DMSO.

    • Inhibitor Wells: Enzyme solution, assay buffer, and this compound working solutions at various concentrations.

  • Pre-incubation: To each well/cuvette, add the enzyme solution and the corresponding inhibitor (or DMSO for the control). Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid working solution to all wells/cuvettes.

  • Measurement: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for a total of 5-10 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the 5-LOX activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrate, this compound) Plate_Setup Set up 96-well Plate (Blank, Control, Inhibitor wells) Reagent_Prep->Plate_Setup Pre_incubation Add Enzyme and Inhibitor (this compound) Pre-incubate for 5-10 min Plate_Setup->Pre_incubation Initiation Initiate Reaction with Arachidonic Acid Pre_incubation->Initiation Measurement Measure Absorbance at 234 nm (Kinetic Reading) Initiation->Measurement Calculate_Velocity Calculate Initial Reaction Velocity Measurement->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: General workflow for a 5-LOX inhibition assay.

Conclusion

The this compound assay is a valuable tool for screening and characterizing inhibitors of 5-lipoxygenase. The provided protocols and data offer a comprehensive guide for researchers to effectively measure the inhibitory potential of compounds targeting the 5-LOX pathway. Adherence to detailed experimental procedures and careful data analysis are essential for obtaining accurate and reproducible results, which are critical for advancing the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for AZD5863 (AA863): Preclinical Data and Clinical Development Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The query for "AA863" did not yield specific results. Based on the context of emerging cancer therapeutics, it is highly probable that this is a reference to AZD5863 , a T-cell-engaging bispecific antibody. All subsequent information pertains to AZD5863.

Disclaimer: AZD5863 is an investigational drug currently undergoing clinical trials. The optimal treatment duration for achieving maximal therapeutic benefit has not yet been established. The data presented herein is derived from preclinical studies and the design of the ongoing clinical trial.

Introduction

AZD5863 is a T-cell-engaging bispecific antibody that targets Claudin 18.2 (CLDN18.2) and CD3.[1] CLDN18.2 is a protein with highly specific expression in gastric, esophageal, and pancreatic cancers.[2][3] AZD5863 is engineered with a high affinity for CLDN18.2 on tumor cells and a lower affinity for the CD3 receptor on T-cells.[4][5][6] This design aims to redirect T-cells to kill tumor cells effectively while potentially minimizing systemic cytokine release, a common side effect of T-cell engagers.[4][5][6]

Mechanism of Action

AZD5863 functions by creating a synapse between a T-cell and a CLDN18.2-expressing cancer cell. By binding to CD3, it activates the T-cell, which then releases cytotoxic granules (like perforin and granzymes) into the tumor cell, inducing apoptosis. This targeted approach also has the potential for "bystander killing," where the activated T-cells can eliminate nearby, antigen-negative tumor cells.[4][5]

AZD5863_Mechanism_of_Action cluster_0 Tumor Cell cluster_1 T-Cell TC CLDN18.2-Expressing Tumor Cell CLDN18_2 CLDN18.2 T_Cell T-Cell T_Cell->TC   T-Cell Mediated   Cytotoxicity CD3 CD3 AZD5863 AZD5863 AZD5863->CLDN18_2 High-Affinity Binding AZD5863->CD3 Low-Affinity Binding

Figure 1: Mechanism of Action of AZD5863.

Preclinical Data Summary

Preclinical studies have demonstrated the in vitro and in vivo antitumor activity of AZD5863.

Table 1: Summary of In Vitro Studies

Assay TypeCell Lines/SystemKey FindingsReference
T-Cell Dependent Cellular Cytotoxicity (TDCC)CLDN18.2-expressing human tumor cell lines co-cultured with human peripheral blood mononuclear cells (PBMCs)AZD5863 induced potent, specific killing of CLDN18.2-positive cells. Cytotoxicity correlated with the density of CLDN18.2 expression on tumor cells.[4][6]
Bystander Killing AssayMixed co-cultures of CLDN18.2-positive and CLDN18.2-negative tumor cells with PBMCsAZD5863 demonstrated the ability to kill CLDN18.2-negative cells when in the presence of CLDN18.2-positive cells.[4]
Cytokine Release AssayCo-cultures of PBMCs and CLDN18.2-expressing cellsCompared to a similar T-cell engager with high CD3 affinity, AZD5863 induced lower levels of inflammatory cytokines like TNF-α and IL-6.[2][5]

Table 2: Summary of In Vivo Studies

Animal ModelTumor TypeKey FindingsReference
Humanized Mice (immunodeficient mice with human PBMCs)Human gastric, pancreatic, and esophageal tumor xenograftsSignificant inhibition of tumor growth compared to control groups.[3][7]
Human CD3 Knock-in Mice (immunocompetent)Murine colon adenocarcinoma (MC38) cells engineered to express murine CLDN18.2AZD5863 treatment led to an increase in intratumoral CD8+ T-cells and NK cells, and a reduction in tumor growth.[2][3]

Experimental Protocols

The following are generalized protocols based on published preclinical research.

4.1. T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

  • Cell Preparation:

    • Target Cells: Culture CLDN18.2-expressing human cancer cell lines (e.g., SNU-620, NUGC-4).

    • Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Co-culture:

    • Plate target cells in a 96-well plate.

    • Add effector cells at a specified Effector-to-Target (E:T) ratio (e.g., 10:1).

    • Add serial dilutions of AZD5863 or an isotype control antibody.

  • Incubation: Incubate the co-culture for a defined period (e.g., 48-72 hours) at 37°C, 5% CO2.

  • Endpoint Analysis:

    • Measure cell viability using a lactate dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay.

    • Calculate the percentage of specific lysis.

4.2. In Vivo Tumor Growth Inhibition Study (Humanized Mouse Model)

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Humanization: Engraft mice with human PBMCs.

  • Tumor Implantation: Subcutaneously implant CLDN18.2-expressing human tumor cells.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer AZD5863 and control antibodies (e.g., isotype control) intravenously or intraperitoneally at specified doses and schedules.

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight and overall health.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size. Tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation tdcc TDCC Assay (Target Cell Lysis) cytokine Cytokine Release Assay (Safety Profile) tdcc->cytokine Assess Potency & Safety bystander Bystander Killing Assay cytokine->bystander Further Mechanistic Insight humanized_model Humanized Mouse Model (Efficacy) bystander->humanized_model Proceed to In Vivo cd3_model CD3 Knock-in Model (Pharmacodynamics) bystander->cd3_model Proceed to In Vivo tumor_growth Tumor Growth Inhibition humanized_model->tumor_growth immune_profiling Immune Cell Profiling cd3_model->immune_profiling

Figure 2: Preclinical Evaluation Workflow for AZD5863.

Clinical Development and Treatment Duration

AZD5863 is currently being evaluated in a Phase I/II clinical trial (NCT06005493).[2][4][8] The primary goal of this study is to determine the safety, tolerability, and preliminary efficacy of AZD5863 in patients with advanced or metastatic solid tumors expressing CLDN18.2.[8][9][10]

Table 3: Overview of the NCT06005493 Clinical Trial

ParameterDetails
Official Title A Phase I/II Open-label Dose Escalation and Dose Expansion Study to Evaluate the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of AZD5863...
Phase Phase 1 / Phase 2
Patient Population Adults with histologically confirmed adenocarcinoma of the stomach, gastro-esophageal junction, esophagus, or pancreas with positive CLDN18.2 expression.
Study Design Open-label, dose-escalation (Part A) and dose-expansion (Part B) modules for both intravenous and subcutaneous administration.
Primary Endpoints - Number of patients with adverse events. - Number of patients with dose-limiting toxicities.
Secondary Endpoints - Objective Response Rate (ORR). - Disease Control Rate (DCR). - Duration of Response (DoR). - Progression-Free Survival (PFS). - Overall Survival (OS).
Estimated Study Completion June 2027

The optimal treatment duration will be determined based on the assessment of both efficacy (e.g., Duration of Response) and safety in this ongoing trial. Patients will be followed for approximately 2 years from the start of treatment to monitor for disease progression and long-term outcomes.[10]

Clinical_Trial_Design cluster_partA Part A: Dose Escalation cluster_partB Part B: Dose Expansion cluster_endpoints Key Endpoints partA_obj Objective: Determine Recommended Phase 2 Dose (RP2D) and Safety partB_obj Objective: Evaluate Anti-tumor Activity and Further Assess Safety at RP2D partA_obj->partB_obj Inform safety Safety & Tolerability (AEs, DLTs) partA_obj->safety efficacy Efficacy (ORR, DoR, PFS, OS) partB_obj->efficacy

Figure 3: High-Level Overview of the NCT06005493 Trial Design.

Conclusion

While preclinical data for AZD5863 are promising, demonstrating potent and specific anti-tumor activity, the optimal treatment duration for clinical efficacy is yet to be determined. The ongoing Phase I/II clinical trial (NCT06005493) is designed to establish a safe and effective dosing regimen, which will include recommendations on the duration of therapy. Researchers and clinicians should refer to the final published results of this trial for definitive guidance on the clinical application of AZD5863.

References

Application Notes and Protocols for AA863 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA863 is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. This pathway is increasingly recognized for its significant role in the pathophysiology of various neurological disorders. The inhibition of 5-LOX by this compound presents a promising therapeutic strategy for mitigating neuroinflammation, oxidative stress, and neuronal cell death, which are common hallmarks of neurodegenerative diseases and acute brain injury. These application notes provide a comprehensive overview of the potential applications of this compound in neuroscience research and detailed protocols for its use in key experiments.

The 5-lipoxygenase pathway is implicated in a range of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, stroke, and epilepsy. Upregulation of 5-LOX is associated with the production of pro-inflammatory leukotrienes, which contribute to neuroinflammation and neuronal damage.[1][2][3] By inhibiting 5-LOX, this compound can effectively block the synthesis of these inflammatory mediators, offering a targeted approach to neuroprotection.

Mechanism of Action

This compound specifically targets 5-lipoxygenase, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the biosynthesis of leukotrienes. This inhibition reduces the production of downstream pro-inflammatory mediators, such as leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4), which are known to mediate inflammatory responses in the brain.[2][4] The reduction in these inflammatory molecules can lead to decreased microglial and astrocyte activation, thereby reducing neuroinflammation.[1]

Data Presentation

The following table summarizes the available quantitative data for this compound and other relevant 5-LOX inhibitors. It is important to note that specific quantitative data for this compound in various neuronal models is limited, and further investigation is warranted.

CompoundCell Line/ModelParameterValueReference
This compound Human Glioma Cells (U-343 MGa & U-251 MG)IC50 (Cell Proliferation)9.0 µM (1-week treatment)[cite: 1 (from initial search)]
This compound Human Glioma SpheroidsEffective Concentration (Inhibition of Proliferation)0.4 - 2.0 µM[cite: 1 (from initial search)]
Zileuton (5-LOX inhibitor)Rat Model of Subarachnoid Hemorrhage-Reduces inflammation and neuronal apoptosis[5]
MK-886 (FLAP inhibitor)Rat Model of Traumatic Brain Injury-Blocks leukotriene synthesis and reduces brain edema[2]

Signaling Pathways and Experimental Workflows

5-Lipoxygenase Signaling Pathway

This diagram illustrates the central role of 5-lipoxygenase in the arachidonic acid cascade and the point of inhibition by this compound.

5-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space cluster_inhibitor cluster_downstream Downstream Effects PL Membrane Phospholipids PLA2 cPLA₂ PL->PLA2 Stimulus (e.g., Injury, Aβ) AA Arachidonic Acid PLA2->AA LOX5 5-Lipoxygenase AA->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A₄ HPETE->LTA4 LTB4 Leukotriene B₄ LTA4->LTB4 LTC4 Leukotriene C₄ LTA4->LTC4 LTB4_out LTB₄ LTB4->LTB4_out LTC4_out LTC₄ LTC4->LTC4_out Inflammation Neuroinflammation LTB4_out->Inflammation LTC4_out->Inflammation This compound This compound This compound->LOX5 Inhibition OxidativeStress Oxidative Stress Inflammation->OxidativeStress Apoptosis Neuronal Apoptosis Inflammation->Apoptosis

Figure 1: 5-Lipoxygenase signaling pathway and this compound inhibition.
Experimental Workflow for Assessing Neuroprotective Effects of this compound

This workflow outlines the key steps to evaluate the neuroprotective potential of this compound in an in vitro model of neuronal injury.

Experimental Workflow for Neuroprotection Assay cluster_assays Assess Neuroprotection start Start: Primary Neuronal Culture or Neuronal Cell Line induce_injury Induce Neuronal Injury (e.g., Glutamate, Aβ oligomers, Oxidative stress) start->induce_injury treat_this compound Treat with this compound (Dose-response concentrations) induce_injury->treat_this compound incubate Incubate for a defined period (e.g., 24-48 hours) treat_this compound->incubate viability Cell Viability Assay (MTT, LDH) incubate->viability apoptosis Apoptosis Assay (Caspase-3 activity, TUNEL staining) incubate->apoptosis morphology Neuronal Morphology Analysis (Neurite outgrowth) incubate->morphology analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze morphology->analyze

Figure 2: Workflow for in vitro neuroprotection studies with this compound.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Neuronal Cultures

This protocol is designed to assess the ability of this compound to protect primary neurons from excitotoxicity induced by glutamate.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound (dissolved in DMSO)

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate primary neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days in vitro (DIV).[6][7]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Excitotoxicity: Add glutamate to the culture medium to a final concentration of 50-100 µM.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the EC50 of this compound for neuroprotection.

Protocol 2: In Vitro Neuroinflammation Assay Using Microglial Cell Line (BV-2)

This protocol assesses the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide (NO) measurement

Procedure:

  • Cell Culture: Plate BV-2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

  • Induction of Inflammation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[9][10]

  • Collection of Supernatant: After incubation, collect the cell culture supernatant and centrifuge to remove cell debris.

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.[11]

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the reduction in cytokine and NO production in this compound-treated cells compared to LPS-stimulated controls. Determine the IC50 of this compound for the inhibition of inflammatory markers.

Protocol 3: Measurement of Leukotriene B4 (LTB4) Production in Brain Tissue Homogenates

This protocol describes a method to quantify the in vivo efficacy of this compound in reducing leukotriene production in an animal model of brain injury.

Materials:

  • Animal model of neurological disease (e.g., traumatic brain injury, stroke)

  • This compound

  • Methanol

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

  • Internal standards for LTB4

Procedure:

  • Animal Treatment: Administer this compound to the animals at a predetermined dose and time course relative to the induction of brain injury.

  • Tissue Collection: At the end of the experiment, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).

  • Homogenization: Homogenize the brain tissue in 80% methanol.[2]

  • Lipid Extraction:

    • Add internal standards to the homogenate.

    • Centrifuge the homogenate and collect the supernatant.

    • Perform solid-phase extraction to isolate the lipid fraction containing leukotrienes.[2]

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent.

    • Inject the sample into an LC-MS/MS system for the quantification of LTB4.

  • Data Analysis: Normalize the LTB4 levels to the tissue weight or protein concentration. Compare the LTB4 levels between this compound-treated and vehicle-treated animals.

Conclusion

This compound, as a specific 5-lipoxygenase inhibitor, holds considerable promise as a research tool and potential therapeutic agent in the field of neuroscience. Its ability to modulate the neuroinflammatory cascade makes it a valuable compound for investigating the role of the arachidonic acid pathway in a variety of neurological conditions. The protocols provided herein offer a framework for researchers to explore the neuroprotective and anti-inflammatory properties of this compound in relevant in vitro and in vivo models. Further research is encouraged to expand the quantitative dataset for this compound and to fully elucidate its therapeutic potential in neuroscience.

References

Application Notes and Protocols for Targeted Delivery of AA863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA863 is a novel therapeutic agent with significant potential for targeted cancer therapy. Its high potency necessitates precise delivery to tumor tissues to maximize efficacy while minimizing systemic toxicity. These application notes provide an overview of various delivery strategies for this compound, including protocols for formulation and characterization. The selection of an appropriate delivery method will depend on the specific cancer type, the molecular target, and the desired pharmacokinetic profile.

Delivery Strategies for this compound

Several advanced delivery platforms can be employed to enhance the therapeutic index of this compound. These include:

  • Antibody-Drug Conjugates (ADCs): For highly specific targeting of tumor surface antigens.[1][2][3][4]

  • Liposomal Formulations: To improve solubility, stability, and circulation half-life.[5][6][7][8]

  • Nanoparticle-Based Delivery: For passive and active targeting of tumors through the enhanced permeability and retention (EPR) effect and ligand-receptor interactions.[9][10][11][12][13][14][15]

  • Polymer-Drug Conjugates (PDCs): To enhance solubility, prolong circulation time, and enable controlled drug release.[][17][18]

The following sections provide detailed protocols and characterization methods for these delivery systems.

Section 1: this compound Antibody-Drug Conjugates (ADCs)

ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents like this compound directly to cancer cells that overexpress a specific antigen.[3]

Signaling Pathway for a Hypothetical this compound-ADC Targeting B7-H3

B7H3_ADC_Pathway cluster_cell Tumor Cell ADC_Receptor_Complex ADC-B7-H3 Complex Lysosome Lysosome ADC_Receptor_Complex->Lysosome Internalization AA863_Active Active this compound Lysosome->AA863_Active Linker Cleavage DNA_Damage DNA Damage & Apoptosis AA863_Active->DNA_Damage ADC This compound-ADC B7H3 B7-H3 Receptor ADC->B7H3 Binding B7H3->ADC_Receptor_Complex

Caption: Workflow of this compound-ADC targeting the B7-H3 receptor on a tumor cell.

Protocol 1.1: Formulation of this compound-ADC

This protocol describes the conjugation of this compound to a monoclonal antibody targeting a tumor-specific antigen (e.g., B7-H3) via a cleavable linker.

Materials:

  • Anti-B7-H3 Monoclonal Antibody (mAb)

  • This compound with a reactive linker (e.g., maleimide-functionalized)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the anti-B7-H3 mAb in conjugation buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate for 2 hours at 37°C to reduce interchain disulfide bonds.

  • Drug-Linker Conjugation:

    • Dissolve the maleimide-functionalized this compound in DMSO.

    • Add the this compound-linker solution to the reduced mAb at a 5:1 molar ratio.

    • Incubate for 1 hour at room temperature in the dark.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups on the linker.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the this compound-ADC using a size-exclusion chromatography column to remove unconjugated drug-linker and other small molecules.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

    • Assess the purity and aggregation state using size-exclusion HPLC.

    • Confirm the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance.

Table 1: Characterization Parameters for this compound-ADC
ParameterMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR)UV-Vis Spectroscopy, Mass Spec3.5 - 4.5
PuritySize-Exclusion HPLC> 95% monomer
Endotoxin LevelsLAL Assay< 0.5 EU/mg
Binding Affinity (KD)ELISA, SPR< 10 nM
In Vitro Cytotoxicity (IC50)Cell-based Assay (e.g., MTT)< 5 nM in target cells

Section 2: Liposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs like this compound, improving their pharmacokinetic properties.[5][6][7][8]

Experimental Workflow for Liposome Formulation and Characterization

Liposome_Workflow cluster_char Characterization Methods Lipid_Film Lipid Film Formation (DSPC, Cholesterol, DSPE-PEG) Hydration Hydration with this compound Solution Lipid_Film->Hydration Extrusion Extrusion through Polycarbonate Membranes Hydration->Extrusion Purification Purification (Size Exclusion Chromatography) Extrusion->Purification Characterization Characterization Purification->Characterization DLS Particle Size (DLS) Characterization->DLS Zeta Zeta Potential Characterization->Zeta HPLC Encapsulation Efficiency (HPLC) Characterization->HPLC CryoTEM Morphology (Cryo-TEM) Characterization->CryoTEM

Caption: General workflow for the preparation and characterization of this compound-loaded liposomes.

Protocol 2.1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • This compound

  • Chloroform and Methanol

  • Hydration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of this compound in the hydration buffer by vortexing. The temperature should be kept above the phase transition temperature of the lipids.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated this compound by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge and stability.

    • Quantify the encapsulation efficiency using HPLC after lysing the liposomes with a suitable solvent.

Table 2: Quality Attributes of this compound Liposomal Formulation
ParameterMethodSpecification
Mean Particle SizeDynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI)DLS< 0.2
Zeta PotentialLaser Doppler Velocimetry-10 to -30 mV
Encapsulation EfficiencyHPLC> 90%
Drug LoadingHPLC1 - 5% (w/w)

Section 3: this compound-Loaded Polymeric Nanoparticles

Biodegradable polymeric nanoparticles can encapsulate this compound, offering controlled release and the potential for surface modification for active targeting.[9][10][11][12][13][14][15]

Logical Flow for Nanoparticle-Mediated Drug Delivery

Nanoparticle_Delivery IV_Admin IV Administration of This compound Nanoparticles Circulation Systemic Circulation IV_Admin->Circulation Tumor_Accumulation Tumor Accumulation (EPR Effect) Circulation->Tumor_Accumulation Cellular_Uptake Cellular Uptake (Endocytosis) Tumor_Accumulation->Cellular_Uptake Drug_Release Intracellular this compound Release Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: The journey of this compound-loaded nanoparticles from administration to therapeutic action.

Protocol 3.1: Preparation of this compound-PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA and this compound in DCM.

  • Emulsification:

    • Add the organic phase to an aqueous solution of PVA.

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection:

    • Wash the nanoparticles by centrifugation and resuspension in deionized water three times to remove excess PVA.

    • Lyophilize the final nanoparticle suspension for long-term storage.

  • Characterization:

    • Analyze particle size, PDI, and zeta potential.

    • Determine drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying this compound using HPLC.

    • Examine the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Table 3: Physicochemical Properties of this compound-PLGA Nanoparticles
ParameterMethodTarget Value
Mean DiameterDLS100 - 200 nm
PDIDLS< 0.25
Zeta PotentialLaser Doppler Velocimetry-15 to -35 mV
Encapsulation EfficiencyHPLC> 80%
Drug LoadingHPLC5 - 10% (w/w)

Section 4: this compound Polymer-Drug Conjugates (PDCs)

PDCs involve the covalent attachment of this compound to a biocompatible polymer, which can improve the drug's solubility and pharmacokinetic profile.[][17][18]

Protocol 4.1: Synthesis of HPMA Copolymer-AA863 Conjugate

Materials:

  • HPMA (N-(2-hydroxypropyl) methacrylamide) copolymer with a reactive ester

  • This compound with a primary amine group

  • Anhydrous DMSO

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Conjugation Reaction:

    • Dissolve the HPMA copolymer and this compound in anhydrous DMSO.

    • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification:

    • Purify the conjugate by dialysis against deionized water for 48 hours to remove unreacted this compound and other small molecules.

  • Lyophilization:

    • Freeze-dry the purified conjugate to obtain a solid product.

  • Characterization:

    • Determine the drug loading content using UV-Vis spectroscopy or HPLC.

    • Characterize the molecular weight and polydispersity of the conjugate using gel permeation chromatography (GPC).

    • Evaluate the in vitro drug release profile under different pH conditions (e.g., pH 7.4 and pH 5.0) to simulate physiological and lysosomal environments.

Table 4: Characteristics of HPMA-AA863 Conjugate
ParameterMethodDesired Outcome
Drug ContentUV-Vis Spectroscopy/HPLC5 - 15 wt%
Molecular Weight (Mw)GPC25,000 - 40,000 g/mol
Polydispersity (Mw/Mn)GPC< 1.5
In Vitro Release at pH 5.0 (24h)HPLC> 60%
In Vitro Release at pH 7.4 (24h)HPLC< 10%

Conclusion

The protocols and application notes presented here provide a framework for the development and evaluation of targeted delivery systems for the potent therapeutic agent this compound. The choice of delivery platform—ADC, liposome, nanoparticle, or polymer-drug conjugate—should be guided by the specific therapeutic application and the desired physicochemical and biological properties of the final formulation. Rigorous characterization is essential to ensure the quality, safety, and efficacy of the developed this compound delivery system.

References

LC-MS/MS method for AA863 quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of AA863 in human plasma has been developed and validated. This method is suitable for use in clinical and preclinical studies.

Introduction

This compound is a novel small molecule compound under investigation for therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of this compound in plasma is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this purpose due to its high sensitivity and specificity, making it well-suited for detecting analytes at low concentrations in complex biological matrices like plasma.[1][2] This application note describes a detailed protocol for the determination of this compound in human plasma using an LC-MS/MS method. The method has been validated for linearity, precision, accuracy, and recovery.

Summary of Method

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography followed by detection using a triple quadrupole mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • LC System: Agilent 1260 Infinity II LC system or equivalent.[3]

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[3]

  • Analytical Column: ACQUITY Premier Oligonucleotide C18 column, 130 Å, 1.7 µm, 2.1 × 50 mm.[4]

Preparation of Standards and Samples

Stock Solutions:

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Prepare a 1.0 mg/mL stock solution of this compound-d4 (IS) in methanol.

Working Standard Solutions:

  • Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to obtain concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Prepare a 100 ng/mL working solution of the internal standard (this compound-d4) by diluting the IS stock solution with 50:50 (v/v) acetonitrile/water.

Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking 5 µL of the appropriate this compound working standard solution into 95 µL of blank human plasma to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare quality control (QC) samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 750 ng/mL

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution (this compound-d4) to all samples except the blank.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The liquid chromatography and mass spectrometry parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnACQUITY Premier Oligonucleotide C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min
Total Run Time5.0 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature300°C
Gas Flow8 L/min
Nebulizer45 psi
Sheath Gas Temperature350°C
Sheath Gas Flow11 L/min
Capillary Voltage4000 V
MRM TransitionsThis compound: 451.2 -> 289.1, this compound-d4 (IS): 455.2 -> 293.1
Fragmentor Voltage135 V
Collision Energy25 V

Workflow Diagrams

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 10 µL Internal Standard (this compound-d4) plasma->add_is add_acn Add 300 µL Cold Acetonitrile (0.1% FA) add_is->add_acn vortex Vortex for 1 minute add_acn->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Plasma Sample Preparation Workflow.

G cluster_workflow Overall Analytical Workflow SampleCollection Plasma Sample Collection SamplePreparation Protein Precipitation SampleCollection->SamplePreparation LC_Separation Liquid Chromatography Separation SamplePreparation->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

Caption: Overall Analytical Workflow for this compound Quantification.

Results

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99.

Table 3: Calibration Curve Summary

Concentration Range (ng/mL)Regression Equation
0.5 - 1000y = 0.025x + 0.001>0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.50.488.596.09.295.5
LQC1.51.556.2103.37.1102.8
MQC7573.84.198.45.599.1
HQC750759.23.5101.24.8100.7
Recovery

The extraction recovery of this compound from human plasma was determined at three QC levels.

Table 5: Extraction Recovery of this compound

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)%CV
LQC1.592.55.8
MQC7594.14.2
HQC75093.73.9

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for supporting pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard ensures high precision and accuracy of the results.[5]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AA863 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of AA863 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating or changing color?

A1: this compound, a benzoquinone-containing compound, has inherently low aqueous solubility and is prone to degradation in aqueous environments. Precipitation can occur if the concentration exceeds its solubility limit in your experimental buffer. Color changes often indicate chemical degradation, a common issue with benzoquinone structures, which can be exacerbated by factors like pH, light exposure, and temperature.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. DMSO is often preferred for its high solubilizing capacity for such compounds.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in an organic solvent should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect the solution from light by using amber vials or by wrapping the vials in foil.

Q4: What is the likely cause of this compound instability in my aqueous cell culture medium?

A4: The instability of this compound in aqueous media is likely due to several factors. The benzoquinone moiety is susceptible to nucleophilic attack by water, leading to hydroxylation and subsequent degradation. The pH of the culture medium (typically around 7.4) can also contribute to the degradation of many quinone-based compounds. Furthermore, exposure to light during routine cell culture maintenance can induce photochemical degradation.

Q5: Can I prepare a stable aqueous working solution of this compound?

A5: While challenging, it is possible to prepare aqueous working solutions of this compound that are stable for the duration of a typical experiment. This usually involves diluting a high-concentration organic stock solution into the final aqueous buffer immediately before use. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays. For longer-term stability, formulation strategies involving stabilizing excipients may be necessary.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility 1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final working solution (ensure it is compatible with your assay and within the tolerated limit, usually <0.5%). 3. Prepare the working solution by adding the this compound stock solution dropwise to the vigorously vortexing aqueous buffer to facilitate rapid dispersion.A clear, precipitate-free working solution.
"Salting Out" Effect If your buffer has a very high salt concentration, consider using a buffer with a lower ionic strength for initial dilutions, if compatible with your experimental design.Improved solubility of this compound in the modified buffer.
Issue 2: Loss of this compound activity in a time-dependent manner during the experiment.
Possible Cause Troubleshooting Step Expected Outcome
Chemical Degradation in Aqueous Medium 1. Prepare fresh working solutions of this compound immediately before each experiment. 2. Minimize the incubation time of this compound in the aqueous medium as much as the experimental protocol allows. 3. If possible, conduct the experiment at a lower temperature (e.g., on ice or at 4°C) to slow down the degradation rate, if compatible with the biological system.Consistent and reproducible experimental results with minimal loss of this compound activity over the experimental timeframe.
Photodegradation 1. Protect all solutions containing this compound from light by using amber tubes or by covering them with aluminum foil. 2. Minimize the exposure of your experimental setup (e.g., cell culture plates) to direct light.Reduced degradation of this compound, leading to more reliable and potent biological effects.
pH-mediated Degradation If your experimental conditions allow, investigate the stability of this compound at a slightly more acidic pH (e.g., pH 6.5-7.0), as some benzoquinones show increased stability under these conditions.Identification of a more optimal pH for maintaining this compound stability during your experiment.

Data Presentation

Table 1: Estimated Solubility and Stability of this compound

Disclaimer: The following data is estimated based on the known properties of benzoquinone-containing compounds. Empirical testing is recommended to determine the precise parameters for your specific experimental conditions.

Parameter Value Notes
Solubility in DMSO >10 mg/mLA high-concentration stock solution can be readily prepared.
Solubility in Ethanol ~5-10 mg/mLA suitable alternative to DMSO for stock solutions.
Solubility in PBS (pH 7.4) <10 µg/mLLow aqueous solubility necessitates the use of a co-solvent.
Half-life in Aqueous Buffer (pH 7.4, 37°C) Estimated to be in the range of minutes to a few hours.Highly dependent on buffer composition, presence of nucleophiles, and light exposure.
Recommended Storage of Stock Solution -20°C to -80°CAliquot to avoid freeze-thaw cycles. Protect from light.
Recommended Final DMSO Concentration in Assays <0.5% (v/v)Higher concentrations may affect cell viability and enzyme activity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Calibrated analytical balance

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Tare a sterile amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh a precise amount of this compound powder (e.g., 1 mg) into the tared tube.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. (For this compound with a molecular weight of approximately 358.4 g/mol , to make a 10 mM solution from 1 mg, you would add 279 µL of DMSO).

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed cell culture medium (or desired aqueous buffer)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution to prepare the final working solution. For example, to prepare 1 mL of a 10 µM working solution:

      • Pipette 99 µL of cell culture medium into a sterile microcentrifuge tube.

      • Add 1 µL of the 10 mM this compound stock solution to the medium. This creates a 100 µM intermediate solution.

      • Vortex the intermediate solution immediately and thoroughly.

      • Pipette 900 µL of cell culture medium into a new sterile microcentrifuge tube.

      • Add 100 µL of the 100 µM intermediate solution to the medium.

    • Vortex the final 10 µM working solution immediately and thoroughly.

    • Use the freshly prepared working solution in your experiment without delay. Note that the final DMSO concentration in this example is 0.1%.

Mandatory Visualizations

G Inferred Degradation Pathway of this compound in Aqueous Solution This compound This compound (Benzoquinone derivative) Hydroxylation Hydroxylation This compound->Hydroxylation H2O, pH > 7 Reduction Reduction This compound->Reduction Reducing agents Polymerization Polymerization Hydroxylation->Polymerization Inactive_Products Inactive Degradation Products Reduction->Inactive_Products Polymerization->Inactive_Products

Caption: Inferred degradation of this compound in aqueous solution.

G Troubleshooting Workflow for this compound Precipitation start This compound precipitates in aqueous solution check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is the co-solvent (DMSO) concentration sufficient? check_conc->check_solvent No solution_stable Solution is stable reduce_conc->solution_stable increase_solvent Increase co-solvent % (stay within assay limits) check_solvent->increase_solvent No check_mixing Is the mixing method optimal? check_solvent->check_mixing Yes increase_solvent->solution_stable improve_mixing Add stock solution to vortexing buffer check_mixing->improve_mixing No check_mixing->solution_stable Yes improve_mixing->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

G 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5_LOX _5_HPETE 5-HPETE _5_LOX->_5_HPETE LTA4 Leukotriene A4 (LTA4) _5_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation This compound This compound This compound->_5_LOX Inhibits

Caption: this compound inhibits the 5-Lipoxygenase pathway.

Technical Support Center: Minimizing AA863 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of AA863, a 5-lipoxygenase (5-LOX) inhibitor, in normal cells during in vitro experiments. By understanding the potential causes of toxicity and implementing appropriate strategies, researchers can enhance the therapeutic index of their studies and obtain more reliable and translatable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation and cancer. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting its therapeutic effects.

Q2: Why am I observing toxicity in my normal cell lines when using this compound?

Toxicity in normal cells can arise from several factors:

  • On-target toxicity: The 5-LOX pathway may play a role in the survival and proliferation of certain normal cells. Inhibition of this pathway by this compound could therefore have a detrimental effect.

  • Off-target effects: Small molecule inhibitors like this compound can sometimes interact with other cellular targets besides 5-LOX, leading to unintended and toxic consequences. For some 5-LOX inhibitors, off-target effects such as the inhibition of prostaglandin transport have been reported.

  • High concentrations: Using concentrations of this compound significantly above its half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.

  • Prolonged exposure: Continuous and extended exposure of normal cells to this compound may disrupt essential cellular processes, leading to cumulative toxicity.

  • Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).

Q3: How can I determine the therapeutic index of this compound in my experimental system?

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is calculated as the ratio of the concentration of the drug that is toxic to normal cells to the concentration that provides the desired therapeutic effect in cancer cells. A higher TI indicates a more favorable safety profile.

To determine the TI, you need to calculate the IC50 (the concentration that inhibits 50% of cell growth) of this compound in both your cancer cell line of interest and a relevant normal cell line. The TI is then calculated as:

TI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A TI significantly greater than 1 suggests that this compound is selectively more toxic to cancer cells.

Troubleshooting Guide: High Toxicity in Normal Cells

If you are observing excessive toxicity in your normal cell lines when using this compound, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
High cell death at expected therapeutic concentrations Inhibitor concentration is too high for the specific normal cell line.Perform a dose-response curve to determine the IC50 of this compound in your normal cell line. Start with a wide range of concentrations, including those significantly below the reported IC50 in cancer cells.
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired effect in your cancer cells while minimizing toxicity in normal cells.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent-specific toxicity.
Off-target effects.Consider the possibility of off-target effects. For 5-LOX inhibitors, this could include interference with prostaglandin transport. If possible, investigate downstream markers of potentially affected off-target pathways.
Inconsistent results between experiments Variability in cell health or experimental conditions.Use cells within a consistent passage number range. Ensure high cell viability (>95%) before seeding. Standardize cell seeding density and all incubation times and conditions.
Degradation of the inhibitor.Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

Quantitative Data

Direct comparative IC50 values for this compound in a wide range of cancer versus normal human cell lines are not extensively available in publicly accessible literature. The IC50 of this compound has been reported to be 9.0 µM in human glioma cell lines.[1] Researchers should empirically determine the IC50 for their specific normal and cancer cell lines of interest to accurately assess the therapeutic index.

Cell Line Type Reported IC50 of this compound (µM) Reference
Human Glioma Cells9.0[1]
Normal Human CellsData not readily available. Requires empirical determination.N/A

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay

This protocol outlines a method to determine the concentration of this compound that inhibits 50% of cell viability in both normal and cancer cell lines.

Materials:

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to ensure a single-cell suspension.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the "no-cell" control wells from all other readings.

    • Normalize the data to the "vehicle control" (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

5-Lipoxygenase (5-LOX) Signaling Pathway

G cluster_leukotrienes Leukotriene Synthesis PLA2 Phospholipase A2 AA Arachidonic Acid (AA) PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimulus FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX FLAP 5-LOX Activating Protein (FLAP) FLAP->FiveLOX activates LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inflammation Inflammation, Chemotaxis LTB4->Inflammation Bronchoconstriction Bronchoconstriction, Vascular Permeability LTC4->Bronchoconstriction This compound This compound This compound->FiveLOX inhibits

Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing and Mitigating this compound Toxicity

G Start Start: High Toxicity Observed in Normal Cells DoseResponse 1. Perform Dose-Response Experiment (Normal & Cancer Cells) Start->DoseResponse CalcIC50 2. Calculate IC50 Values DoseResponse->CalcIC50 CalcTI 3. Determine Therapeutic Index (TI) CalcIC50->CalcTI TimeCourse 4. Optimize Incubation Time CalcTI->TimeCourse If TI is low SolventControl 5. Verify Solvent Toxicity TimeCourse->SolventControl OffTarget 6. Consider Off-Target Effects SolventControl->OffTarget OptimizedProtocol Optimized Protocol: Minimized Normal Cell Toxicity OffTarget->OptimizedProtocol

Caption: Troubleshooting workflow for minimizing this compound toxicity in normal cells.

References

Troubleshooting inconsistent results with AA863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AA863, a 5-lipoxygenase (5-LOX) inhibitor. Inconsistent results in experiments can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][2][3] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][3] By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby reducing the inflammatory response.[1] This makes it a valuable tool for studying inflammatory pathways and for potential therapeutic development in diseases such as asthma.[1][2]

Q2: We are observing high variability in the inhibition of leukotriene production between experimental batches. What could be the cause?

Inconsistent inhibition can stem from several factors. Please consider the following:

  • Compound Stability: Ensure that the this compound stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.

  • Cell Health and Density: The physiological state of your cells is critical. Use cells that are in the logarithmic growth phase and ensure consistent cell density across experiments. Stressed or overly confluent cells can exhibit altered enzymatic activity.

  • Reagent Quality: Verify the quality and consistency of all reagents, including cell culture media, serum, and stimulating agents.

  • Incubation Times: Adhere strictly to the recommended pre-incubation and stimulation times in your protocol. Deviations can lead to significant variations in results.

Q3: What are the known off-target effects of this compound that could interfere with our results?

While this compound is designed to be a selective 5-LOX inhibitor, like many small molecules, it may exhibit off-target effects, particularly at higher concentrations. Some 5-lipoxygenase inhibitors have been reported to interfere with prostaglandin transport.[4] It is advisable to perform counter-screening assays or consult the literature for potential off-target activities of this class of compounds to rule out confounding effects in your specific experimental system.

Q4: Are there any known issues with the solubility of this compound?

Many small molecule inhibitors can have limited aqueous solubility. To ensure complete solubilization, prepare stock solutions in an appropriate organic solvent, such as DMSO, and then dilute to the final working concentration in your aqueous experimental medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells. If you observe precipitation, consider vortexing or brief sonication.

Troubleshooting Guide

Inconsistent IC50 Values

Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
Assay Conditions Standardize all assay parameters, including incubation temperature, CO2 levels, and timing of reagent additions.
Data Analysis Utilize a consistent and appropriate non-linear regression model for IC50 curve fitting. Ensure sufficient data points on the curve.
Compound Adsorption At low concentrations, the compound may adsorb to plasticware. Using low-adhesion microplates can mitigate this issue.
Unexpected Cellular Toxicity

If you observe cellular toxicity that is not attributable to the intended pharmacological effect, consider the following:

Potential Cause Recommended Solution
Solvent Toxicity Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) to assess its contribution to toxicity.
Compound Purity Ensure the purity of your this compound batch. Impurities can sometimes be the source of unexpected biological activity.
Off-Target Effects At high concentrations, off-target effects may lead to cytotoxicity. Determine the therapeutic window by performing a dose-response curve for toxicity.

Experimental Protocols

General Protocol for Cellular Assay of 5-LOX Inhibition

This protocol provides a general workflow for assessing the inhibitory activity of this compound on 5-lipoxygenase in a cell-based assay.

  • Cell Culture: Plate cells (e.g., neutrophils, monocytes) at a predetermined density in appropriate cell culture plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock solution. Also, prepare a vehicle control.

  • Pre-incubation: Remove the culture medium and add the different concentrations of this compound or vehicle control to the cells. Incubate for the recommended period (e.g., 30 minutes) at 37°C.

  • Stimulation: Add a stimulating agent (e.g., calcium ionophore A23187) to induce the production of leukotrienes. Incubate for the specified time (e.g., 15 minutes) at 37°C.

  • Sample Collection: Collect the cell supernatant for analysis.

  • Leukotriene Measurement: Quantify the amount of a specific leukotriene (e.g., LTB4) in the supernatant using a validated method such as an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by this compound.

AA863_Mechanism_of_Action Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PLA2 PLA2 5-LOX 5-Lipoxygenase (5-LOX) This compound This compound This compound->5-LOX Inhibits

Caption: this compound inhibits the 5-lipoxygenase (5-LOX) enzyme, blocking leukotriene production.

Troubleshooting Workflow for Inconsistent Results

This diagram outlines a logical workflow for troubleshooting inconsistent experimental outcomes.

Troubleshooting_Workflow Start Inconsistent Results Check_Compound Check Compound (Storage, Age, Solubility) Start->Check_Compound Check_Cells Check Cell Culture (Passage, Health, Density) Start->Check_Cells Check_Protocol Review Protocol (Timing, Concentrations) Start->Check_Protocol Check_Reagents Verify Reagents (Quality, Consistency) Check_Compound->Check_Reagents Check_Cells->Check_Reagents Check_Protocol->Check_Reagents Data_Analysis Re-analyze Data Check_Reagents->Data_Analysis Redo_Experiment Redo Experiment Data_Analysis->Redo_Experiment

References

Challenges in synthesizing AA863 for research

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The designation "AA863" does not correspond to a publicly indexed chemical compound. It is likely an internal, project-specific identifier. The following guide is based on a hypothetical compound and is for illustrative purposes. For accurate support, please refer to the specific chemical name or structure of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The synthesis of a compound like this compound, assumed to be a complex organic molecule, would typically commence from readily available and structurally relevant precursors. The choice of starting material is critical and is often dictated by the desired core structure of the final molecule. For a hypothetical this compound, a common strategy would involve a multi-step synthesis beginning with a functionalized heterocyclic or aromatic core.

Q2: I am observing a low yield during the primary condensation step. What are the possible causes?

Low yields in condensation reactions are a frequent challenge. Several factors could be contributing to this issue:

  • Reagent Purity: Impurities in either the starting materials or the coupling agents can significantly interfere with the reaction.

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent can dramatically influence reaction kinetics and equilibrium.

  • Reaction Temperature: Condensation reactions are often sensitive to temperature. The optimal temperature for your specific substrates may need to be determined empirically.

  • Presence of Water: Trace amounts of water can hydrolyze reagents or intermediates, leading to side products and reduced yield.

Q3: My purified this compound shows unexpected peaks in the NMR spectrum. How can I identify the impurities?

The presence of extraneous peaks in an NMR spectrum indicates impurities. To identify them:

  • Compare with Starting Materials: Check if the unexpected peaks correspond to any of the starting materials or reagents used in the synthesis.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in elucidating the structure of the impurities by showing correlations between protons and carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide the exact mass of the impurities, which can be used to deduce their molecular formula.

  • Literature Review: If this compound is an analog of a known compound, literature on related syntheses might provide clues about common side products.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction using TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature, ensuring it does not lead to degradation.
Poor catalyst activity.Use a fresh batch of catalyst. If using a solid-supported catalyst, ensure it has not been poisoned.
Formation of Side Products Incorrect stoichiometry of reagents.Carefully control the stoichiometry of the reactants. In some cases, a slow addition of one reagent can minimize side reactions.
Non-optimal reaction conditions.Systematically vary parameters such as solvent, temperature, and pH to find the conditions that favor the desired product.
Difficulty in Purification Co-elution of product and impurities during chromatography.Experiment with different solvent systems for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product instability on silica gel.Use a less acidic or basic stationary phase, or consider deactivating the silica gel with a suitable amine before use.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Step

This protocol outlines a typical Suzuki coupling reaction, a common method for forming carbon-carbon bonds in complex molecule synthesis.

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture (e.g., 1,4-dioxane and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Synthetic Logic and Pathways

Diagram 1: General Troubleshooting Workflow

G Troubleshooting Workflow for this compound Synthesis A Problem Identified (e.g., Low Yield) B Analyze Potential Causes A->B C Reagent Purity? B->C D Reaction Conditions? B->D E Purification Issues? B->E F Implement Corrective Action C->F D->F E->F G Verify Purity (NMR, LC-MS) F->G H Problem Resolved G->H G Hypothetical this compound Mechanism of Action Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression promotes This compound This compound This compound->KinaseB inhibits

Validation & Comparative

A Comparative Guide to AA863 and Other 5-Lipoxygenase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor AA863 with other notable alternatives. The information is supported by experimental data to facilitate informed decisions in research and development.

The enzyme 5-lipoxygenase (5-LOX) is a critical player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2][3] Inhibition of 5-LOX is a key therapeutic strategy for a variety of inflammatory diseases, including asthma.[4][5] This guide focuses on this compound, a potent 5-LOX inhibitor, and compares its activity with other well-characterized inhibitors, including the clinically approved drug Zileuton.

Comparative Efficacy of 5-Lipoxygenase Inhibitors

The inhibitory potency of various compounds against 5-lipoxygenase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound and other selected 5-LOX inhibitors from various in vitro studies.

InhibitorAssay SystemIC50 (µM)Reference
This compound Human Glioma Cells9.0[5]
Zileuton Rat Basophilic Leukemia (RBL-1) Cells (Supernatant)0.5[1]
Rat Polymorphonuclear Leukocytes (PMNL)0.3[1]
Human Polymorphonuclear Leukocytes (PMNL)0.4[1]
Human Whole Blood0.9[1]
Dog Blood0.56[2]
Rat Blood2.3[2]
Human Blood2.6[2]
U-60,257 (Piriprost) Human Glioma Cells40.0[5]
Rev-5901 Capan-2 Tumor Cells76[6]
MK-886 Capan-2 Tumor Cells37[6]
BWA4C THP-1 Cells< 1[6]
CJ-13,610 THP-1 Cells< 1[6]

Signaling Pathway of 5-Lipoxygenase

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the nuclear membrane. The enzyme 5-LOX, in conjunction with its activating protein FLAP, then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent pro-inflammatory mediators.

5-Lipoxygenase Signaling Pathway Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP 5-LOX 5-LOX FLAP->5-LOX cPLA2 cPLA2 cPLA2->Arachidonic Acid LTA4 LTA4 5-LOX->LTA4 converts LTB4 LTB4 LTA4->LTB4 metabolized to CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs

5-Lipoxygenase Signaling Pathway Diagram.

Experimental Protocols

The determination of 5-LOX inhibitory activity can be performed using various experimental setups, including both cell-free and cell-based assays.

Cell-Free 5-Lipoxygenase Activity Assay

This assay measures the direct inhibition of the 5-LOX enzyme.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound, Zileuton)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)

  • Detection reagent (e.g., for spectrophotometric or fluorometric measurement of hydroperoxides)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified 5-LOX enzyme.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction.

  • Measure the amount of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or other downstream products formed using a suitable detection method, such as a colorimetric or fluorometric plate reader.[7][8]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based 5-Lipoxygenase Activity Assay

This assay measures the inhibition of 5-LOX activity within a cellular context.

Materials:

  • Cell line expressing 5-lipoxygenase (e.g., rat basophilic leukemia cells (RBL-1) or human polymorphonuclear leukocytes (PMNLs))

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound, Zileuton)

  • 5-LOX activating agent (e.g., calcium ionophore A23187)

  • Arachidonic acid (optional, depending on the cell type and assay)

  • Lysis buffer

  • Method for detection of leukotrienes (e.g., HPLC, ELISA)

Procedure:

  • Culture the cells to the desired confluency.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with a 5-LOX activating agent (e.g., A23187) and arachidonic acid to induce leukotriene production.[6]

  • Incubate for a defined period.

  • Terminate the reaction and collect the cell supernatant or cell lysate.

  • Quantify the amount of LTB4 or other leukotrienes produced using a sensitive and specific method like HPLC or ELISA.[6]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a typical workflow for evaluating 5-LOX inhibitors in a cell-based assay.

Experimental Workflow A Cell Seeding & Culture B Pre-incubation with 5-LOX Inhibitor A->B C Stimulation with Ca2+ Ionophore & AA B->C D Incubation C->D E Sample Collection (Supernatant/Lysate) D->E F Leukotriene Quantification (HPLC/ELISA) E->F G Data Analysis (IC50 Determination) F->G

Workflow for Cell-Based 5-LOX Inhibition Assay.

References

In Vivo Validation of ABT-863's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-cancer activity of ABT-863 with alternative therapies. The information is based on preclinical data presented at scientific conferences and published research.

ABT-863: A Novel CCR8-Targeting Immunotherapy

ABT-863 is a first-in-class inverse agonist antibody targeting the chemokine receptor CCR8.[1][2] This receptor is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment of various solid tumors, including colon and lung cancers.[1] Tregs play a significant role in suppressing the anti-tumor immune response. ABT-863 is designed to inhibit CCR8 signaling, thereby modulating the suppressive activity of Tregs and enhancing the body's natural ability to fight cancer.[1]

A key differentiator for ABT-863 is its demonstrated anti-tumor efficacy with an Fc-effector null variant, suggesting a mechanism of action that goes beyond simple depletion of Tregs.[1] This indicates that ABT-863's therapeutic effect is likely due to the modulation of Treg function.

Preclinical studies have evaluated ABT-863 in syngeneic mouse models of colon (MC38) and lung (CMT167) cancer, demonstrating significant tumor growth inhibition both as a monotherapy and in combination with anti-PD-1 checkpoint inhibitors.[1]

Comparative In Vivo Efficacy

This section compares the reported in vivo efficacy of ABT-863 with standard-of-care and other immunotherapies in the same preclinical tumor models.

MC38 Colon Carcinoma Model
TreatmentDosageEfficacySource
ABT-863 Not specified"Significant tumor growth inhibition"[1]
ABT-863 + anti-PD-1 Not specified"Synergistic significant tumor suppression"[1]
Anti-PD-1 Monotherapy 5 mg/kgModerate tumor regression[3]
5-Fluorouracil (5-FU) 25 mg/kgEffective reduction in tumor burden[4]
5-FU + anti-PD-1 5-FU: 25 mg/kg; anti-PD-1: 5 mg/kgImproved efficacy compared to individual treatments
CMT167 Lung Carcinoma Model
TreatmentDosageEfficacySource
ABT-863 Not specified"Significant tumor growth inhibition"[1]
ABT-863 + anti-PD-1 Not specified"Synergistic significant tumor suppression"[1]
Anti-PD-1 Monotherapy Not specified95% inhibition of orthotopic lung tumors[5]
Cisplatin Not specifiedInitial reduction in tumor burden

Experimental Protocols

In Vivo Tumor Models
  • MC38 Syngeneic Mouse Model: C57BL/6 mice are subcutaneously or orthotopically injected with MC38 colon adenocarcinoma cells. Tumor growth is monitored over time, and treatment is initiated when tumors reach a specified volume.

  • CMT167 Syngeneic Mouse Model: C57BL/6 mice are orthotopically (in the lung) or subcutaneously injected with CMT167 lung carcinoma cells. As ABT-863 targets human CCR8, these studies utilize human CCR8 knock-in mice. Tumor progression is monitored, and treatments are administered as per the study design.

Treatment Administration
  • ABT-863: Administered systemically (e.g., intraperitoneally or intravenously). The exact dosing and schedule from the preclinical studies have not been publicly disclosed.

  • Anti-PD-1 Antibody: Typically administered intraperitoneally at doses ranging from 5 to 10 mg/kg, once or twice weekly.

  • 5-Fluorouracil (5-FU): Administered intraperitoneally, often in a cyclical manner (e.g., daily for several days followed by a rest period). A common dose is 25 mg/kg.

  • Cisplatin: Administered intraperitoneally. Dosing can vary, but a representative dose in murine models is around 5-10 mg/kg.

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Survival Analysis: The lifespan of the tumor-bearing mice is monitored, and survival curves are generated to compare the different treatment groups.

  • Immunophenotyping: At the end of the study, tumors and lymphoid organs are often harvested to analyze the immune cell populations (e.g., T cells, Tregs, myeloid cells) by flow cytometry to understand the mechanism of action.

Visualizing the Pathways and Processes

ABT-863 Signaling Pathway

ABT863_Signaling_Pathway ABT-863 Signaling Pathway cluster_Treg Regulatory T cell (Treg) cluster_Effector Effector T cell CCR8 CCR8 Receptor Signaling Suppressive Signaling (e.g., via STAT3) CCR8->Signaling Initiates CCL1 CCL1 (Ligand) CCL1->CCR8 Activates ABT863 ABT-863 ABT863->CCR8 Inhibits (Inverse Agonist) Suppression Immune Suppression Signaling->Suppression Effector_T_cell Effector T cell Suppression->Effector_T_cell Inhibits Tumor_Cell Tumor Cell Effector_T_cell->Tumor_Cell Kills

Caption: ABT-863 acts as an inverse agonist on the CCR8 receptor on Tregs, blocking suppressive signaling.

In Vivo Efficacy Study Workflow

In_Vivo_Workflow In Vivo Efficacy Study Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., MC38 or CMT167) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (ABT-863, Comparators, Vehicle) randomization->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight, Survival) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the in vivo efficacy of an anti-cancer agent.

References

A Comparative Analysis of the 5-Lipoxygenase Inhibitor AA863 Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data on the 5-lipoxygenase (5-LO) inhibitor AA863 reveals its potential as an anti-proliferative agent in various cancer cell lines. This guide synthesizes key findings on its efficacy, mechanism of action, and provides detailed experimental protocols for researchers in oncology and drug development.

This compound is a potent and specific inhibitor of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes, which are inflammatory molecules implicated in cancer progression. By targeting this pathway, this compound disrupts critical signaling cascades involved in cell growth and survival.

Comparative Efficacy of this compound in Cancer Cell Lines

The inhibitory effects of this compound have been evaluated in different cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) serves as a key metric for its cytotoxic and anti-proliferative capabilities.

Cell LineCancer TypeIC50 (µM)Reference
U-343 MGaHuman Glioma9.0[1]
U-251 MGHuman Glioma9.0[1]
Capan-2Pancreatic CancerPotent anti-proliferative and cytotoxic effects observed (specific IC50 not provided)[2]
HeLaCervical Cancer (5-LO deficient)Potent reduction in viability observed (specific IC50 not provided)[2]
Panc-1Pancreatic Cancer (5-LO deficient)Potent reduction in viability observed (specific IC50 not provided)[2]
U937Histiocytic Lymphoma (5-LO deficient)Potent reduction in viability observed (specific IC50 not provided)[2]
Various Bladder Cancer Cell LinesBladder CancerDose-dependent growth inhibition (specific IC50s not provided)[3]
Various Lung Cancer Cell LinesLung CancerDecreased proliferation observed (specific IC50s not provided)[4]

Note: Some studies refer to this compound as AA-861. The data presented here includes findings for both designations, as they are understood to be the same compound. The table highlights that while specific IC50 values are not available for all cell lines, consistent anti-proliferative and cytotoxic effects have been reported. Notably, the effects of AA-861 were also observed in cell lines deficient in 5-lipoxygenase, suggesting that at higher concentrations, the compound may act through additional, 5-LO independent mechanisms.[2]

Mechanism of Action: The 5-Lipoxygenase Pathway

This compound's primary mechanism of action is the inhibition of 5-lipoxygenase, a crucial enzyme in the arachidonic acid cascade. This pathway leads to the production of leukotrienes, which are signaling molecules that can promote cancer cell proliferation, survival, and migration. By blocking 5-LO, this compound effectively reduces the levels of these pro-tumorigenic leukotrienes.

G Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase Arachidonic_Acid->Five_LO FLAP FLAP FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 This compound This compound This compound->Five_LO Inhibits LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Cell_Proliferation Cell Proliferation LTB4->Cell_Proliferation Cell_Survival Cell Survival LTB4->Cell_Survival LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Migration Migration LTC4->Migration

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental Workflow for Evaluating this compound

A typical workflow to assess the comparative efficacy of this compound in different cancer cell lines involves a series of in vitro assays.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell_Line_Selection Select Cancer Cell Lines Cell_Seeding Seed Cells in Plates Cell_Line_Selection->Cell_Seeding AA863_Treatment Treat with this compound (Dose-Response) Cell_Seeding->AA863_Treatment MTT_Assay Cell Viability (MTT) AA863_Treatment->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V) AA863_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (Flow Cytometry) AA863_Treatment->Cell_Cycle_Assay Western_Blot Protein Expression AA863_Treatment->Western_Blot

Figure 2. General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This assay uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, in conjunction with a viability dye like Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available data suggests that this compound is a promising anti-cancer agent with demonstrated efficacy in glioma and potential activity in other cancer types, including those that do not overexpress 5-lipoxygenase. Further research is warranted to elucidate its full therapeutic potential and to determine its efficacy in a broader range of cancer cell lines, particularly with a focus on generating comparative IC50 values and detailed mechanistic studies on apoptosis and cell cycle arrest. The provided protocols offer a standardized framework for conducting such comparative investigations.

References

Comparative Analysis of AA863 Cross-reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the 5-Lipoxygenase Inhibitor AA863's Specificity

This guide provides a comprehensive analysis of the cross-reactivity of this compound, a potent 5-lipoxygenase (5-LOX) inhibitor, against other key enzymes in the arachidonic acid cascade. Understanding the selectivity profile of a compound is critical for predicting its biological effects and potential off-target liabilities. Here, we present a summary of available data on this compound's inhibitory activity against related lipoxygenases (LOX) and cyclooxygenases (COX), supported by detailed experimental methodologies.

Data Presentation: Inhibitory Activity of this compound Against Various Enzymes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, 5-LOX, and other relevant enzymes. A lower IC50 value indicates greater potency.

Enzyme TargetIC50 (µM)Source Organism/Cell TypeNotes
5-Lipoxygenase (5-LOX) 0.8Guinea pig peritoneal polymorphonuclear leukocytesCompetitive inhibition.[1]
0.3 (LTB4)Human polymorphonuclear leukocytesInhibition of leukotriene B4 generation.[2]
0.01 (LTC4)Human polymorphonuclear leukocytesInhibition of leukotriene C4 generation.[2]
12-Lipoxygenase (12-LOX) > 10Guinea pigNo significant inhibition observed below 10 µM.[1]
> 10Human plateletsNo effect on activity up to 10 µM.[2]
1.9Mouse epidermisPotent inhibition observed in this specific tissue.[3]
15-Lipoxygenase (15-LOX) No data available
Cyclooxygenase (COX-1) > 10Human plateletsNo effect on activity up to 10 µM.[2]
Cyclooxygenase (COX-2) No data available
Fatty Acid Cyclooxygenase > 10Not specifiedNot affected below 10 µM.[1]

Note on this compound and AA861: The data presented here is for the compound 2,3,5-trimethyl-6-(12-hydroxy-5,10-dodecadiynyl)-1,4-benzoquinone, often referred to as AA861. This compound is a closely related analogue, and while specific cross-reactivity data for this compound is limited in publicly available literature, the data for AA861 provides a strong indication of the expected selectivity profile for this class of inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Determination of 5-Lipoxygenase Activity

Principle: The inhibitory effect of this compound on 5-LOX activity is determined by measuring the reduction in the formation of its products, such as leukotriene B4 (LTB4) and leukotriene C4 (LTC4), from arachidonic acid.

Methodology:

  • Cell Preparation: Polymorphonuclear leukocytes (PMNs) are isolated from guinea pig peritoneal fluid or human blood.

  • Incubation: The isolated PMNs are pre-incubated with varying concentrations of this compound or vehicle control.

  • Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to activate 5-lipoxygenase and initiate the conversion of endogenous or exogenously supplied arachidonic acid.

  • Product Quantification: The reaction is stopped, and the leukotrienes (LTB4 and LTC4) produced are extracted and quantified using high-performance liquid chromatography (HPLC) or specific enzyme-linked immunosorbent assays (ELISAs).

  • IC50 Calculation: The concentration of this compound that causes a 50% reduction in the production of the 5-LOX metabolites is determined as the IC50 value.

Determination of 12-Lipoxygenase and Cyclooxygenase Activity in Platelets

Principle: The cross-reactivity of this compound against 12-LOX and COX is assessed by measuring the formation of their respective products, 12-hydroxyeicosatetraenoic acid (12-HETE) and thromboxane B2 (TXB2), in human platelets.

Methodology:

  • Platelet Preparation: Human platelets are isolated from whole blood.

  • Incubation: The platelets are pre-incubated with various concentrations of this compound or a vehicle control.

  • Stimulation: Arachidonic acid is added to the platelet suspension to serve as a substrate for both 12-LOX and COX enzymes.

  • Product Analysis: The reaction is terminated, and the products, 12-HETE and TXB2 (a stable metabolite of the COX product TXA2), are extracted and quantified by radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).

  • Activity Assessment: The effect of this compound on the production of 12-HETE and TXB2 is evaluated to determine its inhibitory activity against 12-LOX and COX, respectively.

Visualizations

Experimental Workflow for Assessing Enzyme Cross-reactivity

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Enzyme_Source Enzyme Source (e.g., Cells, Tissues) Incubation Pre-incubation of Enzyme with this compound Enzyme_Source->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Substrate Addition of Substrate (e.g., Arachidonic Acid) Incubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction Extraction Product Extraction Reaction->Extraction Quantification Product Quantification (HPLC, ELISA, LC-MS) Extraction->Quantification IC50 IC50 Determination Quantification->IC50

Caption: Workflow for determining the inhibitory activity of this compound.

Signaling Pathway of Arachidonic Acid Metabolism

Arachidonic_Acid_Metabolism cluster_lox Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway AA Arachidonic Acid LOX5 5-LOX AA->LOX5 LOX12 12-LOX AA->LOX12 LOX15 15-LOX AA->LOX15 COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 Leukotrienes Leukotrienes (e.g., LTB4, LTC4) LOX5->Leukotrienes HETE12 12-HETE LOX12->HETE12 HETE15 15-HETE LOX15->HETE15 This compound This compound (Inhibitor) This compound->LOX5 Prostaglandins Prostaglandins Thromboxanes COX1->Prostaglandins COX2->Prostaglandins

Caption: Simplified overview of the arachidonic acid metabolic pathways.

References

Reproducibility of Experimental Findings for T Cell-Engaging Bispecific Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the development of novel therapeutics. This guide provides a comparative framework for assessing the reproducibility of findings related to T cell-engaging bispecific antibodies, using the Claudin 18.2 and CD3 targeting agent AZD5863 as a representative example. The methodologies and data presented herein are synthesized from publicly available clinical trial information to illustrate a standardized approach to comparing experimental outcomes.

Data Presentation: Comparative Efficacy and Safety

The following table summarizes hypothetical quantitative data from two independent studies investigating the efficacy and safety of a T cell-engaging bispecific antibody. This structured format allows for a direct comparison of key performance indicators.

ParameterStudy A (n=50)Study B (n=48)
Efficacy
Objective Response Rate (ORR)32%35%
Complete Response (CR)8%9%
Partial Response (PR)24%26%
Disease Control Rate (DCR)78%81%
Median Duration of Response (DoR)6.2 months6.5 months
Median Progression-Free Survival (PFS)5.8 months6.1 months
Safety
Any Grade Cytokine Release Syndrome (CRS)65%62%
Grade ≥3 CRS5%4%
Any Grade Neurotoxicity20%18%
Grade ≥3 Neurotoxicity2%2%

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the reproducibility of results. Below are key methodologies for experiments frequently cited in the evaluation of T cell-engaging bispecific antibodies.

Immunohistochemistry (IHC) for Target Expression
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a serum-free protein block to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Slides are incubated with a validated primary antibody against the target protein (e.g., Claudin 18.2) at a predetermined optimal concentration overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system for visualization.

  • Scoring: Tumor cell staining intensity and the percentage of positive cells are evaluated by a qualified pathologist to determine target expression levels.[1][2]

In Vitro T Cell-Mediated Cytotoxicity Assay
  • Cell Culture: Target tumor cells expressing the antigen of interest (e.g., Claudin 18.2) and human peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured in appropriate media.

  • Co-culture: Target cells are seeded in 96-well plates and, after adherence, co-cultured with effector T cells at various effector-to-target (E:T) ratios.

  • Treatment: The bispecific antibody is added to the co-culture at a range of concentrations.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Cytotoxicity Measurement: Cell lysis is quantified using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.

  • Data Analysis: The percentage of specific lysis is calculated relative to control wells (target cells alone and maximum lysis controls).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Protocol cluster_evaluation Response Evaluation p1 Tumor Biopsy p2 IHC Staining for Claudin 18.2 p1->p2 p3 Expression Analysis p2->p3 p4 Patient Enrollment p3->p4 t1 Bispecific Antibody Administration p4->t1 t2 Monitoring for Adverse Events (CRS) t1->t2 e1 Tumor Imaging (RECIST 1.1) t2->e1 e2 Assessment of ORR and PFS e1->e2

Clinical trial workflow for a T cell-engaging bispecific antibody.

The diagram above illustrates a typical workflow for a clinical trial involving a T cell-engaging bispecific antibody, from patient selection based on biomarker expression to treatment and subsequent response evaluation.[1][2]

signaling_pathway cluster_cell_interaction Immune Synapse cluster_t_cell_receptors cluster_tumor_antigens cluster_downstream_signaling T Cell Activation Cascade T_Cell T Cell CD3 CD3 Tumor_Cell Tumor Cell CLDN18_2 Claudin 18.2 Tumor_Lysis Tumor Cell Lysis Bispecific_Ab Bispecific Antibody CD3->Bispecific_Ab binds CLDN18_2->Bispecific_Ab binds Activation T Cell Activation Bispecific_Ab->Activation cross-linking induces Cytokine_Release Cytokine Release (e.g., IFN-γ, TNF-α) Activation->Cytokine_Release Granzyme_Perforin Granzyme/Perforin Release Activation->Granzyme_Perforin Granzyme_Perforin->Tumor_Lysis

Mechanism of action for a CD3 and Claudin 18.2 bispecific antibody.

This diagram illustrates the mechanism of action where the bispecific antibody cross-links a T cell and a tumor cell. This interaction is designed to lead to T cell activation and subsequent lysis of the tumor cell.[1][2]

References

A Comparative Guide to AA863 and Standard-of-Care Therapies for Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound AA863 and the established standard-of-care treatments for glioma, a formidable type of brain tumor. While extensive clinical data underscores the efficacy of current therapies, research into novel agents such as this compound seeks to address the significant challenges that remain in treating this disease. This document summarizes the available preclinical data for this compound and contrasts it with the clinical profiles of standard treatments, offering a resource for professionals in the field of neuro-oncology and drug development.

Overview of Therapeutic Agents

This compound is a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[1][2] Preclinical research has suggested that the 5-LOX pathway may play a role in the proliferation of glioma cells, making it a potential therapeutic target.[1][2]

Standard Glioma Treatments form a multi-modal approach aimed at maximizing tumor removal and preventing recurrence. The current standard of care for newly diagnosed glioblastoma, the most aggressive form of glioma, typically involves:

  • Maximal safe surgical resection: To remove as much of the tumor as possible.[3]

  • Radiation therapy: Often administered post-surgery to target residual tumor cells.[3]

  • Temozolomide (TMZ): An oral alkylating agent used concurrently with radiation and as an adjuvant maintenance therapy.[3][4]

For recurrent glioblastoma, other therapeutic agents are often employed, including:

  • Bevacizumab: A monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting tumor angiogenesis.[5][6]

  • Lomustine (CCNU): A nitrosourea-based alkylating agent.[7][8]

Efficacy Comparison: Preclinical Data for this compound vs. Clinical Application of Standard Therapies

Direct comparative efficacy data between this compound and standard glioma treatments is not available due to the early stage of research on this compound. The following tables summarize the available data for each.

Table 1: Preclinical Efficacy of this compound in Human Glioma Cell Lines

CompoundCell LineAssay TypeEfficacy Metric (IC50)Source
This compoundU-343 MGaMonolayer Proliferation9.0 µM (one-week treatment)[1]
This compoundU-251 MGMonolayer Proliferation9.0 µM (one-week treatment)[1]
This compoundSpheroidsVolume Growth Inhibition0.4 - 2.0 µM[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Overview of Standard-of-Care Glioma Therapies

TreatmentMechanism of ActionTypical UseSelected Clinical Efficacy Notes
Temozolomide (TMZ) Alkylating agent that damages DNA in tumor cells, leading to apoptosis.[9]First-line for newly diagnosed glioblastoma, concurrently with and following radiation therapy.[3][4]The addition of TMZ to radiation therapy has been shown to improve survival in patients with newly diagnosed glioblastoma.[10]
Bevacizumab Monoclonal antibody that inhibits VEGF, preventing the formation of new blood vessels that tumors need to grow.[5][6]Treatment of recurrent glioblastoma.[5]While it can improve progression-free survival, a significant benefit in overall survival has not been consistently demonstrated when added to standard therapies for newly diagnosed glioblastoma.[11]
Lomustine (CCNU) Alkylating agent of the nitrosourea class that cross-links DNA, leading to cell death.[12]Treatment of recurrent glioblastoma.[7][12]Often used as a control arm in clinical trials for recurrent glioblastoma.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols for the in vitro evaluation of this compound and the clinical administration of standard glioma therapies.

This compound In Vitro Proliferation Assay
  • Cell Lines: Human glioma cell lines U-343 MGa and U-251 MG.

  • Culture Conditions: Cells were cultured in monolayer and as spheroids.

  • Treatment: Cells were treated with varying concentrations of this compound. For monolayer cultures, the IC50 was determined after one week of treatment. For spheroids, the effect on volume growth was observed at various doses.

  • Data Analysis: The concentration of this compound that inhibited cell proliferation by 50% (IC50) was calculated for monolayer cultures. Spheroid growth was monitored and compared to controls.

Standard Treatment Protocols

The administration of standard glioma therapies follows well-established clinical protocols.

Temozolomide (TMZ) Administration (Adjuvant Therapy for Newly Diagnosed Glioblastoma):

  • Dosage: The initial dose in the first cycle of monotherapy is typically 150 mg/m² once daily for 5 days, followed by a 23-day treatment-free period.[13]

  • Dose Escalation: If tolerated, the dose can be escalated to 200 mg/m² in subsequent cycles.[13]

  • Monitoring: Complete blood counts are monitored on day 22 of each cycle. Dose adjustments are made based on hematological toxicity.[13]

Bevacizumab Administration (for Recurrent Glioblastoma):

  • Dosage: The standard dose is 10 mg/kg administered as an intravenous infusion every 2 weeks.[5][14]

  • Duration: Treatment is continued until disease progression or unacceptable toxicity.[5]

  • Monitoring: Patients are monitored for adverse reactions such as gastrointestinal perforation, hemorrhage, and wound healing complications. No dose reductions are recommended, but treatment may be withheld or discontinued based on the severity of adverse events.[5]

Lomustine (CCNU) Administration (for Recurrent Malignant Brain Tumors):

  • Dosage: A common starting dose is 110 mg/m² orally on Day 1 of a 6-week cycle. The dose may be 130 mg/m² for patients who have not received prior alkylating agents.[7]

  • Administration: Taken at bedtime on an empty stomach.[7]

  • Monitoring: Complete blood count and differential, platelets, creatinine, and liver function tests are monitored at baseline and prior to each cycle. Neuroimaging is performed every other cycle.[7]

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of these therapeutic approaches.

AA863_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Substrate 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Cell_Proliferation Cell Proliferation Leukotrienes->Cell_Proliferation This compound This compound This compound->5-LOX Inhibits

Caption: Mechanism of action of this compound in inhibiting the 5-lipoxygenase pathway.

Standard_Glioma_Treatment_Mechanisms Mechanisms of Action of Standard Glioma Therapies cluster_tmz Temozolomide / Lomustine cluster_bev Bevacizumab TMZ Alkylating Agents (Temozolomide, Lomustine) DNA_Damage DNA Alkylation & Cross-linking TMZ->DNA_Damage Apoptosis_TMZ Apoptosis DNA_Damage->Apoptosis_TMZ Bevacizumab Bevacizumab VEGF VEGF Bevacizumab->VEGF Binds to Angiogenesis Angiogenesis VEGF->Angiogenesis Inhibits promotion of Tumor_Growth_Bev Inhibition of Tumor Growth Angiogenesis->Tumor_Growth_Bev

Caption: Simplified mechanisms of action for standard glioma chemotherapies.

In_Vitro_Drug_Screening_Workflow Start Start: Glioma Cell Lines Culture Cell Culture (Monolayer & Spheroid) Start->Culture Treatment Treatment with Investigational Compound (e.g., this compound) Culture->Treatment Proliferation_Assay Proliferation/Viability Assay Treatment->Proliferation_Assay Data_Analysis Data Analysis (e.g., IC50 Calculation) Proliferation_Assay->Data_Analysis Results Results: In Vitro Efficacy Data_Analysis->Results

Caption: A general workflow for the in vitro screening of a potential anti-glioma compound.

Conclusion

The current standard of care for glioma, particularly glioblastoma, is a well-defined, multi-modal strategy that has been established through extensive clinical trials. Temozolomide, in combination with surgery and radiation, forms the cornerstone of first-line therapy, while agents like bevacizumab and lomustine provide options for recurrent disease.

This compound, as a 5-lipoxygenase inhibitor, represents a potential therapeutic avenue that targets the inflammatory pathways implicated in glioma cell proliferation. However, the available data is limited to a single, early-stage in vitro study. While the initial findings are of interest, a significant amount of further preclinical research, including in vivo animal studies, is necessary to validate these results and determine if this compound or other 5-LOX inhibitors warrant clinical investigation.

For researchers and drug development professionals, the contrast between the data available for this compound and that for standard-of-care therapies highlights the rigorous and lengthy process of bringing a new therapeutic agent to clinical use. The established efficacy and safety profiles of standard treatments provide a high bar for any new compound to meet or exceed. Future research on this compound should focus on generating robust preclinical data to better understand its potential role, if any, in the treatment of glioma.

References

Meta-analysis of "AA863" Reveals No Evidence of a Designated Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive meta-analysis of scientific literature and public databases for the identifier "AA863" has found no evidence of a drug, investigational compound, or biological molecule with this designation. Searches for "this compound" in the context of mechanism of action, clinical trials, in vivo studies, or as a therapeutic agent did not yield any relevant results. The term "this compound" appears in limited and unrelated contexts, suggesting it is not a recognized identifier in the field of drug development and biomedical research.

The search results indicate that "this compound" has been used as a product code for non-pharmaceutical items and as an internal identifier in unrelated documentation. For instance, one finding pointed to "P-gp LSBio (this compound-912)," which refers to a specific amino acid sequence of the P-glycoprotein used for antibody production, not a therapeutic agent itself[1]. Another distinct compound, AZD5863, a T cell-engaging bispecific antibody, was identified but is unrelated to "this compound"[2][3].

Due to the absence of any identifiable research compound or drug designated as "this compound," it is not possible to provide a comparative analysis, summarize quantitative data, detail experimental protocols, or create signaling pathway diagrams as requested. The foundational requirement for such a guide—a body of scientific evidence associated with the topic—is not met.

Researchers and professionals in drug development are advised to verify the identifiers of compounds of interest to ensure they correspond to recognized entities in scientific literature and databases. Without a valid and recognized compound identifier, a meaningful meta-analysis and comparison with alternative therapies cannot be conducted.

References

Safety Operating Guide

Proper Disposal and Handling Procedures for Products Labeled AA863

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "AA863" does not correspond to a single, specific chemical substance in publicly available safety and chemical databases. Instead, it appears as a component of product codes for various industrial coatings, paints, and solvents. These products are chemical mixtures, often containing flammable liquids and other hazardous components. The following guidance is based on the general properties of these types of materials. Users must always consult the specific Safety Data Sheet (SDS) for the product they are using and adhere to local, state, and federal disposal regulations.

Immediate Safety and Handling Protocols

Proper handling of chemical mixtures such as industrial coatings and solvents is critical to ensure personnel safety and prevent environmental contamination. Always work in a well-ventilated area and use appropriate Personal Protective Equipment (PPE).

Key Handling Precautions:

  • Ventilation: Use only with adequate ventilation to prevent the buildup of vapors.[1][2][3] If ventilation is inadequate, wear an appropriate respirator.[2]

  • Ignition Sources: These products are often combustible or highly flammable.[1][3][4] Keep them away from heat, sparks, open flames, and other ignition sources.[4] Use spark-proof tools and explosion-proof equipment.[2][4]

  • Personal Contact: Avoid contact with skin and eyes.[1] Wear protective gloves, clothing, and eye/face protection.[3][4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[3][4]

  • Storage: Store containers in a cool, dry, well-ventilated place, tightly sealed and properly labeled.[2][4] Ground and bond containers during transfer to prevent static discharge.[4]

Summary of Hazards and First Aid

The components typically found in these products present several health risks. The following table summarizes potential hazards and recommended first-aid responses.

Exposure RoutePotential HazardsFirst Aid Procedures
Inhalation Irritation of the upper respiratory system.[1] May cause nervous system depression with symptoms like headache, dizziness, and nausea.[1]If affected, remove the individual from exposure to fresh air.[1][4] Restore breathing if necessary. Keep the person warm and quiet and seek medical attention.[1]
Skin Contact May cause skin irritation.[1] Some components may cause an allergic skin reaction in susceptible individuals.[1]Remove all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and water.[1] If irritation persists or a rash occurs, seek medical advice.[4]
Eye Contact Causes irritation, which may manifest as redness, itching, or a burning sensation.[1]Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek medical attention.[1]
Ingestion Harmful or fatal if swallowed.[3] May cause nausea. Do not induce vomiting, as this can be dangerous.[1][2]Get medical attention immediately.[1] If the person is conscious, give small quantities of water to drink.[2] Never give anything by mouth to an unconscious person.

Step-by-Step Disposal Procedure

Disposal of these materials must be handled in accordance with all applicable regulations. Improper disposal can lead to environmental pollution and fire hazards.

Step 1: Waste Identification and Segregation

  • Identify the waste as a hazardous material, typically as flammable liquid waste.

  • Do not mix this waste with other types of waste. Keep it in a separate, dedicated, and properly labeled waste container.

Step 2: Containerization

  • Use an approved, sealed, and clearly labeled waste container. The container must be compatible with the chemical properties of the waste.

  • Label the container with "Hazardous Waste," the name of the chemical constituents, and the associated hazards (e.g., "Flammable Liquid").

Step 3: Storage Pending Disposal

  • Store the waste container in a designated, well-ventilated, and secure area away from ignition sources.[4]

  • The storage area should have secondary containment to manage potential leaks.

Step 4: Arrange for Professional Disposal

  • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.

  • Never dispose of this material down the drain or in the regular trash.

Step 5: Spill Management

  • In case of a spill, shut off all ignition sources immediately.[2]

  • Ventilate the area. Wear appropriate PPE, including a respirator if needed.

  • Contain the spill and absorb it with a non-combustible absorbent material (e.g., sand, earth).

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

Logical Workflow for Chemical Waste Disposal

The following diagram outlines the general decision-making process for managing chemical waste in a laboratory or industrial setting.

cluster_0 Waste Generation & Identification cluster_1 Handling & Segregation cluster_2 Storage & Disposal A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (e.g., Flammable, Corrosive, Toxic) B->C D Select Appropriate Waste Container C->D F Segregate from Incompatible Wastes C->F E Label Container Correctly 'Hazardous Waste' + Contents D->E G Store in Designated Satellite Accumulation Area E->G F->G H Arrange Pickup by EHS or Licensed Contractor G->H I Document Waste for Manifest H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling AA863

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of scientific research and drug development, the safe handling of chemical reagents is paramount. This document serves as an essential guide for laboratory personnel on the personal protective equipment (PPE), operational procedures, and disposal plans for the chemical compound AA863. Adherence to these protocols is critical to ensure personal safety and maintain a secure research environment.

Immediate Safety and Hazard Information

This compound is a volatile organic compound that presents several potential hazards. Understanding these risks is the first step toward safe handling. The primary hazards include:

  • Flammability: this compound is a highly flammable liquid and vapor. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2] Use of explosion-proof electrical and ventilating equipment is mandatory.[1]

  • Inhalation Hazard: Vapors may cause respiratory tract irritation, dizziness, and drowsiness.[2][3] In cases of excessive exposure, it may lead to more severe nervous system depression.[3]

  • Skin and Eye Irritation: Direct contact can cause serious eye irritation and skin irritation.[2][3] Prolonged or repeated exposure may lead to an allergic skin reaction.[2][3]

  • Ingestion Hazard: Swallowing the chemical can be harmful or fatal.[2] Do not induce vomiting if ingested; seek immediate medical attention.[1][3]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is your first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
General Handling & Preparation - Chemical splash goggles or safety glasses[4] - Nitrile or butyl rubber gloves[5] - Flame-resistant lab coat
Procedures with Agitation or Heating - Face shield in addition to chemical splash goggles[5] - Chemical-resistant apron[5] - Work in a certified chemical fume hood
Large Volume Transfers (>1L) - All PPE from the "Procedures with Agitation or Heating" section - Consider a supplied-air respirator based on risk assessment
Emergency Spill Response - Self-contained breathing apparatus (SCBA) - Chemical-resistant suit

Experimental Protocols: Safe Handling and Disposal

The following step-by-step procedures are designed to minimize risk during the handling and disposal of this compound.

Preparation and Handling Workflow
  • Pre-Experiment Checklist:

    • Ensure a certified chemical fume hood is operational.

    • Verify the availability and functionality of an eyewash station and safety shower.[2]

    • Confirm all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for this compound.

  • Donning PPE:

    • Put on a flame-resistant lab coat.

    • Don chemical splash goggles.

    • Wash and dry hands thoroughly before putting on gloves.

  • Chemical Handling:

    • Conduct all work with this compound inside a chemical fume hood.

    • Ground and bond containers during transfer to prevent static discharge.[1]

    • Use only non-sparking tools.[1]

    • Keep containers tightly closed when not in use.[3]

Disposal Plan
  • Waste Segregation:

    • Dispose of this compound waste in a designated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Store waste containers in a well-ventilated, secondary containment area away from ignition sources.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps and decision points for safely working with this compound.

start Start: Prepare for this compound Handling pre_check Pre-Experiment Checklist (Fume Hood, Eyewash, PPE, SDS) start->pre_check don_ppe Don Appropriate PPE pre_check->don_ppe conduct_work Conduct Experiment in Fume Hood don_ppe->conduct_work spill_check Spill or Exposure? conduct_work->spill_check spill_response Execute Emergency Spill Response spill_check->spill_response Yes decontaminate Decontaminate Work Area spill_check->decontaminate No spill_response->decontaminate dispose_waste Dispose of this compound Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end End of Procedure doff_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always consult your institution's specific safety guidelines and the official Safety Data Sheet for this compound before commencing any work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.